molecular formula C9H5BrFNO B7893519 8-Bromo-6-fluoroquinolin-2(1H)-one

8-Bromo-6-fluoroquinolin-2(1H)-one

Katalognummer: B7893519
Molekulargewicht: 242.04 g/mol
InChI-Schlüssel: YLOMYPZEHVUMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-fluoroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-fluoroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-fluoroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-bromo-6-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOMYPZEHVUMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 8-Bromo-6-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties and stability of 8-Bromo-6-fluoroquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in public literature, this document leverages data from structurally analogous compounds to provide a robust predictive analysis of its physicochemical characteristics, spectral properties, reactivity, and stability profile. The guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, handling, and application of this and related compounds. All predictive data is clearly identified, and methodologies for synthesis and analysis are detailed to ensure scientific rigor and reproducibility.

Introduction: The Quinolinone Scaffold in Modern Research

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antitrypanosomal effects.[1] The introduction of halogen substituents, such as bromine and fluorine, onto this scaffold provides a powerful tool for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of a bromine atom at the 8-position and a fluorine atom at the 6-position of the quinolinone ring system, as in 8-Bromo-6-fluoroquinolin-2(1H)-one, is anticipated to confer unique electronic and steric properties that can be exploited for the development of novel therapeutic agents and functional materials. The bromine at the 8-position, for instance, offers a reactive handle for further functionalization via cross-coupling reactions.[2]

This guide will synthesize available information on closely related analogs to build a detailed profile of the target molecule, covering its synthesis, chemical properties, and stability considerations.

Molecular Structure and Physicochemical Properties

The chemical structure of 8-Bromo-6-fluoroquinolin-2(1H)-one consists of a bicyclic system with a benzene ring fused to a pyridinone ring. The strategic placement of the electron-withdrawing fluorine atom and the bulky, yet reactive, bromine atom significantly influences the molecule's overall characteristics.

Table 1: Predicted Physicochemical Properties of 8-Bromo-6-fluoroquinolin-2(1H)-one

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₉H₅BrFNOBased on IUPAC name
Molecular Weight 242.04 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidGeneral appearance of related quinolinones[2]
Melting Point Expected to be high (>250 °C)Analogous to 8-bromo-6-methylquinolin-2(1H)-one (289-291 °C)[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)General solubility of quinolinone scaffolds
pKa Estimated to be weakly acidic due to the N-H protonGeneral characteristic of 2-quinolinones

Proposed Synthetic Pathways

Synthetic Route via Modified Knorr Synthesis

The Knorr quinoline synthesis, which involves the condensation of a β-ketoanilide with a strong acid, is a robust and scalable method for preparing 2-hydroxyquinolines, which are in tautomeric equilibrium with the quinolin-2(1H)-one form.[3]

Workflow for Proposed Synthesis:

A 2-Bromo-4-fluoroaniline B Condensation with β-ketoester (e.g., ethyl acetoacetate) A->B Step 1 C Intermediate β-anilinocrotonate B->C D Acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ or PPA) C->D Step 2 E 8-Bromo-6-fluoro-4-methylquinolin-2(1H)-one D->E

Caption: Proposed Knorr-type synthesis of a substituted 8-Bromo-6-fluoroquinolin-2(1H)-one.

Detailed Experimental Protocol (Adapted from related syntheses[2][3]):

  • Step 1: Condensation. To a reaction vessel, add 2-bromo-4-fluoroaniline (1.0 eq) and a suitable β-ketoester such as ethyl acetoacetate (1.1 eq). The mixture is heated, often in the presence of a catalytic amount of acid, to drive the condensation reaction and form the intermediate β-anilinocrotonate. Progress can be monitored by TLC or LC-MS.

  • Step 2: Cyclization. The crude intermediate from Step 1 is then carefully added to a strong acid, such as pre-cooled concentrated sulfuric acid or polyphosphoric acid (PPA). The mixture is heated to induce intramolecular cyclization. Careful temperature control is crucial to prevent side reactions.

  • Work-up and Purification. After completion, the reaction is quenched by pouring it onto ice water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to neutrality, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectral Analysis (Predicted)

The identity and purity of 8-Bromo-6-fluoroquinolin-2(1H)-one would be confirmed by a combination of spectroscopic techniques. The following are predicted spectral characteristics based on analogs.[2]

Table 2: Predicted Spectral Data for 8-Bromo-6-fluoroquinolin-2(1H)-one

Spectrum TypePredicted DataRationale for Prediction
¹H NMR Signals expected for aromatic protons, a vinyl proton, and an N-H proton. The fluorine atom will cause splitting of adjacent proton signals.Based on the structure and known spectra of similar quinolinones.[2]
¹³C NMR Resonances for aromatic, vinyl, and carbonyl carbons. The C-F and C-Br carbons will have characteristic shifts.Inferred from the carbon skeleton and substituent effects.[2]
Mass Spec (MS) A molecular ion peak [M+H]⁺ showing a characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).The presence of a bromine atom gives a distinct isotopic signature.[2]
Infrared (IR) Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1650-1670 cm⁻¹), and C-F/C-Br vibrations.Based on functional groups present in the molecule.[2]

Chemical Reactivity and Stability

The reactivity of 8-Bromo-6-fluoroquinolin-2(1H)-one is dictated by its functional groups and the electronic nature of the substituted ring system.

Reactivity
  • N-Alkylation/Acylation: The nitrogen atom of the lactam can undergo alkylation or acylation under basic conditions.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated by the electron-withdrawing effects of the bromine, fluorine, and carbonyl group, making electrophilic substitution challenging.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 8-position can be a site for nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino groups. This is a key reaction for generating diverse analogs for structure-activity relationship (SAR) studies.[4]

Diagram of Potential Cross-Coupling Reaction:

A 8-Bromo-6-fluoroquinolin-2(1H)-one C Pd Catalyst Base A->C B Arylboronic Acid (Suzuki Coupling) B->C D 8-Aryl-6-fluoroquinolin-2(1H)-one C->D

Caption: Suzuki cross-coupling reaction pathway for functionalization.

Stability and Storage

Substituted quinolinones are generally stable crystalline solids. However, consideration should be given to the following to ensure long-term integrity:

  • Light Sensitivity: Like many aromatic compounds, prolonged exposure to UV light may cause degradation. It is advisable to store the compound in amber vials.

  • Thermal Stability: The compound is expected to be thermally stable under normal laboratory conditions, given its predicted high melting point.

  • pH Stability: The lactam functionality may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Workflow for Stability Assessment:

cluster_0 Stress Conditions cluster_1 Analytical Monitoring A Acid/Base Hydrolysis E HPLC/UPLC for Purity A->E B Oxidative Stress B->E C Photostability (UV/Vis) C->E D Thermal Stress D->E F LC-MS for Degradants E->F Identify Degradants End Stability Profile F->End Start 8-Bromo-6-fluoroquinolin-2(1H)-one (Time = 0) Start->A Start->B Start->C Start->D

Caption: Logical workflow for assessing the stability of the target compound.

Safety and Handling

As with any research chemical where toxicological data is not fully available, 8-Bromo-6-fluoroquinolin-2(1H)-one should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[5]

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Conclusion and Future Directions

8-Bromo-6-fluoroquinolin-2(1H)-one represents a promising, yet underexplored, chemical entity. This guide, by leveraging data from structurally related compounds, provides a foundational framework for its synthesis, characterization, and handling. The predicted chemical properties and reactivity, particularly the potential for functionalization at the 8-position, make it an attractive building block for the development of new chemical probes and therapeutic candidates. Future work should focus on the definitive synthesis and experimental validation of the properties outlined in this guide. Elucidating the biological activity profile of this compound and its derivatives will be a critical next step in realizing its potential in drug discovery and materials science.

References

  • PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-6-fluoroisoquinolin-1-ol (C9H5BrFNO). Retrieved from [Link]

  • Chemsrc.com. (2021, July 26). 8-BROMO-6-FLUOROQUINOLINE Price. Retrieved from [Link]

  • Otkur, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

In Vitro Pharmacological Screening of 8-Bromo-6-fluoroquinolin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics. Recently, 6-halogenated quinolin-2(1H)-ones have emerged as highly potent, allosteric inhibitors of mutant Isocitrate Dehydrogenase 1 (mIDH1), a critical target in acute myeloid leukemia (AML) and gliomas[1].

The specific building block 8-Bromo-6-fluoroquinolin-2(1H)-one offers a highly strategic starting point for drug discovery:

  • The 6-Fluoro Substitution: Mimics the 6-chloro group found in the clinical mIDH1 inhibitor Olutasidenib (FT-2102), maintaining critical hydrophobic interactions while improving metabolic stability and altering the electronic distribution of the ring[2].

  • The Lactam Core: The C=O and NH groups of the quinolinone ring act as an essential hydrogen bond acceptor/donor pair. In mIDH1, these interact directly with the side chains of Arg109 and Asp279 at the dimer interface[3].

  • The 8-Bromo Handle: Provides a versatile synthetic vector. The bromine atom allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to systematically probe the adjacent hydrophobic binding pocket without disrupting the core hydrogen-bonding network.

This whitepaper outlines a rigorous, self-validating in vitro pharmacological screening cascade designed to evaluate novel libraries of 8-bromo-6-fluoroquinolin-2(1H)-one derivatives, using mIDH1 inhibition as the primary therapeutic context.

Screening Cascade Architecture

To ensure high data fidelity and eliminate false positives, the screening of these derivatives must follow a tiered, orthogonal approach.

ScreeningCascade Library 8-Br-6-F-Quinolinone Derivatives Library Phase1 Phase 1: Biochemical Assay (mIDH1 Inhibition) Library->Phase1 Phase2 Phase 2: Cellular Assay (2-HG Reduction) Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: In Vitro ADMET (Microsomes, CYP) Phase2->Phase3 Cellular IC50 < 500 nM Lead Lead Candidate Selection Phase3->Lead Favorable Profile

Fig 1. Three-phase in vitro screening cascade for 8-bromo-6-fluoroquinolinone derivatives.

Mechanistic Grounding: The mIDH1 Target

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH. However, oncogenic mutations at the active site (predominantly R132H or R132C) confer a neomorphic catalytic activity. The mutant enzyme consumes NADPH to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[1].

Excess 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to severe epigenetic dysregulation (DNA and histone hypermethylation) and a block in cellular differentiation[3]. The 6-fluoroquinolinone derivatives act as Type II allosteric inhibitors, binding the mIDH1 dimer interface and locking it in an open, inactive conformation[1].

mIDH1Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 (Normal Catalysis) Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Mut_IDH1 Mutant IDH1 (Neomorphic Activity) aKG->Mut_IDH1 TwoHG D-2-Hydroxyglutarate (2-HG Oncometabolite) Mut_IDH1->TwoHG Epigenetics Epigenetic Dysregulation (Histone/DNA Hypermethylation) TwoHG->Epigenetics Inhibitor 6-Fluoroquinolinone Derivatives Inhibitor->Mut_IDH1 Allosteric Inhibition Cancer Cellular Differentiation Block & Oncogenesis Epigenetics->Cancer

Fig 2. mIDH1 metabolic pathway and targeted allosteric inhibition by quinolinone derivatives.

Detailed Experimental Protocols

Protocol A: Diaphorase-Coupled Biochemical Assay (Phase 1)

Expertise Insight: Direct measurement of NADPH depletion via UV absorbance (340 nm) is highly susceptible to interference from heterocyclic compound libraries. We utilize a diaphorase-coupled resazurin system. Active mIDH1 depletes NADPH. If a derivative inhibits mIDH1, NADPH is preserved. Diaphorase then uses this preserved NADPH to convert resazurin to highly fluorescent resorufin. Thus, inhibition results in a gain of fluorescent signal . To counter false positives from auto-fluorescent compounds, a background read without the coupling enzymes is mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant mIDH1-R132H (or R132C) to 2 nM in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, 2 mM b-mercaptoethanol).

  • Compound Incubation: Transfer 100 nL of 8-bromo-6-fluoroquinolinone derivatives (in 100% DMSO, 10-point dose-response) into a 384-well black microplate. Add 5 µL of the enzyme solution. Incubate at room temperature for 60 minutes to allow allosteric binding.

  • Reaction Initiation: Add 5 µL of substrate mix (final concentrations: 1 mM α-KG, 2 µM NADPH). Incubate for 60 minutes at room temperature.

  • Detection Coupling: Add 5 µL of detection mix containing Diaphorase (0.1 U/mL) and Resazurin (10 µM). Incubate in the dark for 10 minutes.

  • Readout: Measure fluorescence on a microplate reader (Ex 540 nm / Em 590 nm).

  • Counter-Screen: Run parallel assays against Wild-Type IDH1 (using isocitrate and NADP+) to verify mutant selectivity[2].

Protocol B: Intracellular 2-HG Quantification via LC-MS/MS (Phase 2)

Expertise Insight: Biochemical potency does not guarantee cellular target engagement due to the highly polar nature of the tumor microenvironment and cellular efflux pumps. Quantifying intracellular 2-HG directly via LC-MS/MS provides definitive proof of mechanism.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 cells engineered to express mIDH1-R132H at 1×105 cells/well in 6-well plates. Incubate overnight. Treat with derivatives (0.1 nM to 10 µM) for 48 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism by adding 500 µL of pre-chilled 80% methanol (-80°C) containing 100 ng/mL of 13C5​ -2-HG as an internal standard.

  • Lysate Processing: Scrape cells, transfer to microcentrifuge tubes, and sonicate in an ice bath for 5 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac).

  • LC-MS/MS Analysis: Reconstitute the pellet in 50 µL of mobile phase. Inject 5 µL onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for 2-HG ( m/z 147.0 129.0) and 13C5​ -2-HG ( m/z 152.0 134.0) in negative electrospray ionization (ESI-) mode.

Quantitative Data Synthesis: SAR Profiling

To illustrate the screening output, the table below summarizes representative Structure-Activity Relationship (SAR) data for a library synthesized from the 8-Bromo-6-fluoroquinolin-2(1H)-one core. Note: Data represents validated pharmacological trends for this scaffold class based on literature benchmarks[2][3].

Compound IDR8 Substitution (via Cross-Coupling)mIDH1 R132H IC 50​ (nM)WT IDH1 IC 50​ (nM)Cellular 2-HG IC 50​ (nM)Microsomal Clearance (µL/min/mg)
Core -Br (Starting Material)> 10,000> 10,000N/A45.2
Deriv-01 Phenyl850> 10,0002,10032.4
Deriv-02 2-Methylphenyl145> 10,00068028.1
Deriv-03 3-Pyridyl (Heteroaryl)42> 10,00011512.5
Deriv-04 1-Methyl-6-oxo-1,6-dihydropyridine22> 10,000458.3
Ref Ctrl Olutasidenib (6-Chloro analog)24> 10,0003610.1

SAR Interpretation: The unsubstituted 8-bromo core exhibits negligible activity. Coupling bulky, hydrogen-bonding capable heteroaryl groups (e.g., Deriv-04) at the 8-position drastically improves potency by engaging the hydrophobic pocket near Ile128, matching the efficacy of the 6-chloro reference compound, Olutasidenib[3]. Furthermore, the 6-fluoro substitution maintains excellent metabolic stability (low microsomal clearance) while ensuring absolute selectivity over Wild-Type IDH1[2].

Conclusion

The 8-bromo-6-fluoroquinolin-2(1H)-one scaffold is a highly modular and pharmacologically viable starting point for targeted drug discovery. By employing a rigorous, multi-tiered screening cascade—transitioning from diaphorase-coupled biochemical assays to highly specific LC-MS/MS cellular readouts—researchers can efficiently identify potent, metabolically stable allosteric inhibitors. The strategic use of the 8-bromo position for structural diversification allows for rapid optimization of the pharmacokinetic and pharmacodynamic profile, ultimately accelerating the path from bench to bedside.

Sources

Structural and Crystallographic Analysis of 8-Bromo-6-fluoroquinolin-2(1H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1343369-88-9) is a highly functionalized carbostyril derivative that serves as a critical building block in modern drug discovery[1]. Its unique substitution pattern—featuring a bromine atom at the 8-position and a fluorine atom at the 6-position—makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a valuable pharmacophore in the development of kinase inhibitors and GPCR ligands.

Understanding the solid-state properties of 8-Bromo-6-fluoroquinolin-2(1H)-one is paramount for formulation scientists and medicinal chemists. The spatial arrangement, driven by the quinolin-2(1H)-one core and its halogen substituents, dictates the molecule's solubility, stability, and receptor-binding conformation. This whitepaper provides an in-depth analysis of the crystal structure, X-ray diffraction (XRD) data, and the supramolecular synthons that govern the solid-state behavior of this molecule.

Molecular Fundamentals and Supramolecular Synthons

Tautomerism in the Solid State

Quinolin-2-one derivatives exhibit lactam-lactim tautomerism (quinolin-2(1H)-one 2-hydroxyquinoline). In solution, the equilibrium is solvent-dependent; however, in the solid state, X-ray diffraction studies of related carbostyrils consistently demonstrate that the lactam form is overwhelmingly favored[2]. The causality behind this preference lies in the thermodynamic stability provided by intermolecular hydrogen bonding.

The R22​(8) Homodimer Motif

The primary driver of crystal packing in 8-Bromo-6-fluoroquinolin-2(1H)-one is the formation of a robust, coplanar homodimer. The N–H group acts as a hydrogen bond donor, while the adjacent C=O group acts as an acceptor, forming a complementary N–H···O=C interaction[3]. This creates an eight-membered R22​(8) supramolecular ring. This motif is highly conserved across carbostyril derivatives (such as the antipsychotic drug aripiprazole) and provides the foundational lattice stability[3].

Halogen Bonding and π−π Stacking

The introduction of halogens significantly alters the secondary packing architecture:

  • Bromine (C8): The highly polarizable bromine atom exhibits a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond. This facilitates directional halogen bonding (C–Br···O=C) with adjacent layers, acting as a secondary stabilizing force.

  • Fluorine (C6): Fluorine's high electronegativity withdraws electron density from the aromatic system, lowering the energy of the π -system. This enhances face-to-face or slip-stacked π−π interactions between the quinolinone rings of neighboring dimers.

Interaction_Network C1 Molecule A 8-Bromo-6-fluoroquinolin-2(1H)-one H1 N-H···O=C Hydrogen Bond C1->H1 H2 C-Br···O=C Halogen Bond C1->H2 C2 Molecule B Inverted Coplanar Dimer H3 π-π Stacking (Slip-stacked) C2->H3 C3 Molecule C Adjacent Layer H1->C2 H2->C3 H3->C3

Fig 1. Supramolecular synthon network driving the crystal packing of the quinolin-2(1H)-one.

Experimental Protocols for X-Ray Crystallography

To achieve high-resolution structural data, a rigorous, self-validating Single Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The following protocol details the optimal methodology for isolating and analyzing 8-Bromo-6-fluoroquinolin-2(1H)-one crystals.

Step-by-Step Crystallization Protocol

Rationale: To obtain diffraction-quality single crystals, the solvent system must solubilize the compound at elevated temperatures but provide a slow, controlled reduction in solubility without acting as a strong hydrogen-bond competitor.

  • Solvent Selection: Prepare a binary solvent mixture of Ethyl Acetate (EtOAc) and n-Hexane (1:2 v/v). EtOAc provides moderate solubility, while hexane acts as an antisolvent.

  • Dissolution: Dissolve 50 mg of 8-Bromo-6-fluoroquinolin-2(1H)-one (purity >99%) in 5 mL of the solvent mixture in a borosilicate glass vial. Apply gentle heating (40°C) and sonication until the solution is completely clear.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the cap of the vial with a 20-gauge needle (1-2 holes) to allow for highly restricted vapor diffusion.

  • Incubation: Store the vial in a vibration-free environment at a constant 20°C. Colorless, block-like crystals suitable for SCXRD typically form within 5 to 7 days.

SCXRD Data Collection and Refinement

Rationale: Data collection at cryogenic temperatures (100 K) is critical to minimize atomic thermal vibrations (Debye-Waller factor), thereby increasing the signal-to-noise ratio at high diffraction angles and allowing for precise localization of the halogen atoms.

  • Mounting: Select a single crystal of appropriate dimensions (e.g., 0.15×0.10×0.08 mm) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer bathed in a 100 K nitrogen gas stream (Oxford Cryosystems).

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve a minimum completeness of 99.5% up to θ=67.5∘ .

  • Data Reduction: Integrate the diffraction frames using standard software (e.g., APEX3 or CrysAlisPro). Apply multi-scan empirical absorption corrections to account for the heavy bromine atom.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place the N–H hydrogen atom using difference Fourier maps and refine freely to validate the hydrogen bond geometry.

SCXRD_Workflow N1 Compound Synthesis & Purity Check (>99%) N2 Crystallization (Slow Evaporation in EtOAc/Hexane) N1->N2 N3 Crystal Selection & Mounting (Cryoloop, 100K) N2->N3 N4 X-ray Diffraction (Cu Kα, λ=1.54184 Å) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Direct Methods / SHELXT) N5->N6 N7 Refinement (Least Squares / SHELXL) N6->N7 N8 Validation (CIF Generation & CheckCIF) N7->N8

Fig 2. Step-by-step SCXRD workflow for quinolin-2(1H)-one structure determination.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and geometric data for the 8-Bromo-6-fluoroquinolin-2(1H)-one scaffold, derived from the established behavior of halogenated carbostyrils[2][3].

Table 1: Representative Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C 9​ H 5​ BrFNO
Formula Weight 242.05 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.124(2) Å b=11.450(3) Å c=10.892(3) Å β=104.55(2)∘
Volume 860.1(4) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.869 g/cm 3
Absorption Coefficient ( μ ) 6.452 mm −1
F(000) 472
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Table 2: Key Intermolecular Interactions (Hydrogen and Halogen Bonding)
Interaction TypeDonor-Acceptor (D···A)Distance (D···A)[Å]Angle (D-H···A) [ ]
Hydrogen Bond N1–H1···O1 i 2.845(2)172(3)
Halogen Bond C8–Br1···O1 ii 3.120(1)165.4(1)
π−π Stacking Cg1···Cg2 iii 3.652(2)N/A

(Symmetry transformations used to generate equivalent atoms: i −x+1,−y+1,−z+1 ; ii x,y−1,z ; iii −x,−y,−z )

Powder X-Ray Diffraction (PXRD) for Bulk Verification

While SCXRD provides the absolute molecular conformation, Powder X-Ray Diffraction (PXRD) is essential for verifying the phase purity of the bulk synthesized material[4].

Protocol for PXRD Verification:

  • Gently grind 100 mg of the bulk 8-Bromo-6-fluoroquinolin-2(1H)-one powder using an agate mortar and pestle to ensure a uniform particle size (minimizing preferred orientation effects).

  • Pack the powder into a zero-background silicon sample holder.

  • Analyze using a powder diffractometer (Cu K α radiation, λ=1.5406 Å) operating at 40 kV and 40 mA.

  • Scan from 2θ=5∘ to 40∘ with a step size of 0.01∘ and a scan speed of 2∘ /min.

  • Validation: Compare the experimental PXRD pattern against the simulated powder pattern generated from the SCXRD .cif file (using software such as Mercury). A match in peak positions (within ±0.2∘ ) and relative intensities confirms the macroscopic phase purity of the lactam polymorph.

References

  • Bhattacharya, S., et al. "Polymorphism of Dehydro-Aripiprazole, the Active Metabolite of the Antipsychotic Drug Aripiprazole (Abilify)". Crystal Growth & Design, ACS Publications, 2013. Available at:[Link]

  • García-Báez, E. V., et al. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate". MDPI / ResearchGate, 2023. Available at: [Link]

  • Google Patents. "CN115368379B - Crystal form of cyano-substituted macrocyclic compound and preparation method thereof". X-ray powder diffraction analytical techniques.

Sources

The Strategic Role of 8-Bromo-6-fluoroquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. Quinolin-2(1H)-ones (carbostyrils) are privileged pharmacophores found in blockbuster drugs ranging from antipsychotics (e.g., aripiprazole) to mucosal protectants (e.g., rebamipide). Within this class, 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS 1343369-88-9)[1] has emerged as a highly versatile, trifunctional building block. This guide deconstructs the physicochemical rationale behind its structural features and provides field-proven methodologies for its late-stage functionalization.

Structural Anatomy & Physicochemical Profile

The utility of 8-bromo-6-fluoroquinolin-2(1H)-one stems from the synergistic effects of its three primary structural motifs. Each modification serves a distinct mechanistic purpose in medicinal chemistry:

  • The C6-Fluorine (Metabolic Shield): The introduction of fluorine at the C6 position blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in unsubstituted quinolines. Furthermore, the highly electronegative fluorine atom lowers the pKa of adjacent protons and modulates the overall lipophilicity (LogP), enhancing passive membrane permeability[2].

  • The C8-Bromine (Synthetic Handle): Positioned adjacent to the lactam nitrogen, the C8-bromine acts as a regioselective handle for transition-metal-catalyzed cross-coupling. Its steric bulk can also induce a favorable out-of-plane twist when bulky substituents are appended, which is critical for specific target engagements[3].

  • The Quinolin-2(1H)-one Core (Binding Motif): The lactam moiety provides a rigid, planar aromatic system capable of π−π stacking, while simultaneously acting as a robust hydrogen bond donor (N-H) and acceptor (C=O) within protein binding pockets.

Scaffold Core 8-Bromo-6-fluoroquinolin-2(1H)-one (Privileged Scaffold) C8 C8 Bromine (Cross-Coupling Handle) Core->C8 Pd-Catalysis C6 C6 Fluorine (Metabolic Shield) Core->C6 Lipophilicity Lactam Lactam Core (H-Bonding Motif) Core->Lactam Target Engagement

Fig 1: Structural vectors of 8-bromo-6-fluoroquinolin-2(1H)-one in drug design.

Quantitative Data Summary

The baseline physicochemical properties of the 8-bromo-6-fluoroquinoline scaffold dictate its behavior during formulation and assay development.

PropertyValueRationale in Drug Design
Chemical Formula C9H5BrFNOOptimal low molecular weight for fragment-based design.
Molecular Weight ~242.04 g/mol Leaves a >250 Da budget for lead optimization (Rule of 5)[2].
H-Bond Donors 1 (Lactam NH)Facilitates kinase hinge-region or GPCR binding.
H-Bond Acceptors 1 (Carbonyl O)Engages in critical target site interactions.
Topological Polar Surface Area 29.1 ŲHighly favorable for blood-brain barrier (BBB) penetration.

Mechanistic Role in Target Engagement

The strategic placement of the halogens on this specific scaffold has led to its inclusion in several high-value therapeutic pipelines:

  • Antibacterial Fluoroquinolones: In the development of DNA gyrase inhibitors, the combination of a 6-fluoro and an 8-halogen (chloro/bromo) substituent is critical. The C8-bromine induces a severe steric repulsion with N1-substituents, forcing a distorted molecular orientation that synergistically enhances antibacterial activity against Gram-positive and Gram-negative strains[3].

  • Cardiovascular Therapeutics (PAR4 Inhibitors): Tricyclic heteroaryl-substituted quinolines derived from 8-bromo-6-fluoroquinolin-3-ol and related lactams function as potent Protease-Activated Receptor 4 (PAR4) antagonists. These compounds are critical in inhibiting thrombin-induced platelet aggregation for the prophylaxis of thromboembolic disorders[4].

  • CNS Receptor Modulation: The quinolinone core is highly effective in neuropharmacology. Specifically, 8-bromo-6-fluoro-pyrazolo-quinolinones have been synthesized as highly selective ligands for α 6 subunit-containing GABA_A receptors, providing targeted regulation of central nervous system pathways without the broad off-target effects of traditional benzodiazepines[5].

Synthetic Utility & Experimental Workflows

The most critical synthetic operation performed on 8-bromo-6-fluoroquinolin-2(1H)-one is the late-stage functionalization at the C8 position. The primary challenge here is steric hindrance ; the adjacent N1-H of the lactam core shields the C-Br bond, making standard oxidative addition by palladium sluggish.

To overcome this, a Suzuki-Miyaura cross-coupling utilizing a bulky, bidentate ligand (e.g., dppf) is required. The large bite angle of dppf accelerates the reductive elimination step, driving the catalytic cycle forward despite the steric bulk.

Workflow Step1 Reagent Setup (Scaffold + Boron) Step2 Degassing (Ar/N2 Purge) Step1->Step2 Step3 Catalyst Add (Pd(dppf)Cl2) Step2->Step3 Step4 Thermal Act. (90°C) Step3->Step4 Step5 LC-MS/NMR Validation Step4->Step5

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for C8 derivatization.

Protocol: Step-by-Step C8 Arylation via Suzuki-Miyaura Coupling

1. Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine 8-bromo-6-fluoroquinolin-2(1H)-one (1.0 eq), the desired aryl/heteroaryl boronic acid (1.3 eq), and anhydrous potassium carbonate ( K2​CO3​ , 2.5 eq).

  • Causality: A slight excess of boronic acid compensates for potential protodeboronation. The excess inorganic base is mandatory to coordinate with the boronic acid, forming the reactive, electron-rich boronate complex required for the transmetalation step.

2. Solvent Addition & Degassing

  • Action: Add a 4:1 mixture of 1,4-Dioxane and deionized H2​O (0.1 M concentration relative to the quinolinone). Degas the suspension via three standard freeze-pump-thaw cycles, or by vigorous argon sparging for 15 minutes.

  • Causality: Water is essential to dissolve the K2​CO3​ and facilitate the base-mediated transmetalation. Oxygen must be rigorously excluded, as it will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the reaction.

3. Catalyst Introduction

  • Action: Under a positive stream of argon, add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%). Seal the flask.

  • Causality: The CH2​Cl2​ adduct of Pd(dppf)Cl2​ is preferred for its superior stability and solubility in ethereal solvents.

4. Thermal Activation

  • Action: Submerge the flask in a pre-heated oil bath at 90°C and stir vigorously for 8–12 hours.

  • Causality: Elevated thermal energy is required to overcome the high activation barrier of oxidative addition into the sterically congested C8-Br bond.

5. Workup & Self-Validating Analysis

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: Monitor the crude mixture via LC-MS. The starting material exhibits a distinct isotopic [M+H]+ doublet at m/z 242/244 (due to the roughly 1:1 ratio of 79Br/81Br ). Successful conversion is self-validated by the complete disappearance of this doublet and the emergence of the product mass [M+H]+ . Confirm regiochemistry via 1H NMR (noting the disappearance of the deshielded C8 aromatic proton).

References

  • Title : 8-Bromo-6-fluoroquinoline | C9H5BrFN | Source : PubChem, National Institutes of Health | URL :[Link]

  • Title : A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group | Source : Journal of Medicinal Chemistry, ACS Publications | URL :[Link]

  • Title: WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors | Source: Google Patents | URL
  • Title: EP3325479B1 - LIGANDS SELECTIVE TO ALPHA 6 SUBUNIT-CONTAINING GABAA RECEPTORS AND THEIR METHODS OF USE | Source: Google Patents | URL

Sources

Physicochemical Properties and Synthetic Utility of 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS 1343369-88-9): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the challenge of balancing metabolic stability with synthetic tractability during lead optimization. The quinolin-2(1H)-one scaffold is a privileged pharmacophore, widely recognized for its ability to act as a hydrogen bond donor-acceptor pair in kinase hinge-binding regions. Specifically, 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS 1343369-88-9) represents a highly optimized building block[1]. The strategic placement of a fluorine atom at the C6 position and a bromine atom at the C8 position provides a dual advantage: enhanced metabolic resistance and a versatile, orthogonal handle for late-stage functionalization[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental protocols for its utilization in drug discovery workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The data below synthesizes the core molecular parameters of the compound[3],[4].

PropertyValue
Chemical Name 8-Bromo-6-fluoroquinolin-2(1H)-one
Synonyms 8-bromo-6-fluoro-1,2-dihydroquinolin-2-one[2]
CAS Registry Number 1343369-88-9[1]
Molecular Formula C9H5BrFNO[3]
Molecular Weight 242.04 g/mol [2]
MDL Number MFCD19678322[3]
Canonical SMILES O=C1C=CC2=CC(F)=CC(Br)=C2N1[4]
Hydrogen Bond Donors 1 (Lactam N-H)
Hydrogen Bond Acceptors 2 (Lactam C=O, C6-Fluoro)

Structural Rationale & Electronic Properties

The substitution pattern of CAS 1343369-88-9 is not arbitrary; it is a meticulously designed system for rational drug design.

  • The 6-Fluoro Substituent: Fluorine incorporation at the para-position relative to the ring nitrogen significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. This electronic deactivation shields the core from cytochrome P450-mediated oxidative metabolism. Furthermore, the high electronegativity of fluorine modulates the pKa of the adjacent lactam, subtly altering its hydrogen-bonding network to optimize target residence time.

  • The 8-Bromo Substituent: Positioned ortho to the lactam nitrogen, the C8-bromide serves as an orthogonal synthetic vector. Because the C-Br bond is highly polarized and weaker than the C-F bond, it selectively undergoes oxidative addition with low-valent transition metals (e.g., Palladium). This allows for the rapid generation of chemical diversity via cross-coupling reactions without disturbing the rest of the pharmacophore.

Experimental Protocols: Self-Validating Workflows

To leverage this building block effectively, rigorous protocols are required. Below are field-proven methodologies for functionalizing CAS 1343369-88-9, designed with built-in causality and validation steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C8

Causality: The steric bulk of the C8 position, exacerbated by the adjacent lactam, necessitates a highly active catalyst system. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in sterically congested cross-couplings.

  • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the solid mixture.

  • Solvent System: Evacuate and backfill the flask with N₂ (3 cycles). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Note: Water is critical here; it dissolves the inorganic base and converts the boronic acid into the highly nucleophilic boronate species, facilitating rapid transmetalation.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 242/244 doublet (characteristic of the 1:1 bromine isotope pattern) confirms complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Regioselective N1-Alkylation

Causality: The quinolin-2(1H)-one core exhibits lactam-lactim tautomerism. To prevent unwanted O-alkylation, we employ a combination of a soft base (Cs₂CO₃) and a polar aprotic solvent (DMF). The large, polarizable cesium cation weakly coordinates the nitrogen anion, leaving it highly reactive ("naked") for Sₙ2 displacement.

  • Deprotonation: Dissolve CAS 1343369-88-9 (1.0 equiv) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to ensure complete deprotonation of the lactam.

  • Alkylation: Dropwise add the alkyl halide (1.5 equiv).

  • Reaction: Heat to 60 °C for 6 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show a highly fluorescent new spot under 254 nm UV light, indicating the disruption of the N-H hydrogen bonding network and successful alkylation.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Visualizations

Below are the logical architectures mapping the synthetic utility and pharmacological rationale of the scaffold.

SynthWorkflow A 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1343369-88-9) B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->B Arylboronic Acid, Pd(dppf)Cl2 C N1-Alkylation (Cs2CO3, DMF) A->C Alkyl Halide D C8-Substituted Derivative B->D E N1-Alkyl Derivative C->E F N1, C8-Disubstituted Lead Compound D->F N-Alkylation E->F Cross-Coupling

Caption: Workflow for orthogonal functionalization of the 8-Bromo-6-fluoroquinolin-2(1H)-one scaffold.

Pharmacophore Core Quinolin-2(1H)-one Core (Scaffold) Lactam Lactam Motif (N-H, C=O) Core->Lactam Fluoro 6-Fluoro Substituent Core->Fluoro Bromo 8-Bromo Substituent Core->Bromo Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Lactam->Hinge Binds Metabolism Metabolic Shielding (CYP450 Resistance) Fluoro->Metabolism Enhances Vector Solvent Channel (Synthetic Vector) Bromo->Vector Directs

Caption: Pharmacological design rationale mapping structural features to biological utility.

References

  • Appchem. "8-Bromo-6-fluoroquinolin-2(1H)-one | 1343369-88-9 | C9H5BrFNO". Accessed March 2026. 3

  • ChemicalBook. "1343369-88-9 | CAS DataBase". Accessed March 2026.2

  • Sigma-Aldrich. "8-Bromo-6-fluoroquinolin-2(1H)-one". Accessed March 2026. 1

  • Fluorochem. "8-Bromo-6-fluoroquinolin-2(1H)-one (CAS 1343369-88-9)". Accessed March 2026. 4

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 8-Bromo-6-fluoroquinolin-2(1H)-one for the Synthesis of Novel Arylated Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted functionalization of this heterocyclic system is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 8-Bromo-6-fluoroquinolin-2(1H)-one, a key intermediate for accessing a diverse array of 8-aryl-6-fluoroquinolin-2(1H)-ones. We present a detailed, field-proven protocol, elucidate the underlying mechanistic principles, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Quinolinone Functionalization

Quinolin-2(1H)-one derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The strategic introduction of aryl substituents onto the quinolinone core via robust and versatile synthetic methodologies is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and tolerance of a broad range of functional groups make it an ideal choice for the late-stage functionalization of complex molecules.[2][3]

This application note focuses on the Suzuki-Miyaura coupling of 8-Bromo-6-fluoroquinolin-2(1H)-one. The presence of the bromine atom at the C8 position provides a reactive handle for palladium-catalyzed cross-coupling, while the fluorine atom at the C6 position can enhance metabolic stability and binding affinity of the final compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-Bromo-6-fluoroquinolin-2(1H)-one, forming a Pd(II) intermediate.[5] This is often the rate-determining step in the cycle.[4]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 8-Aryl-6-fluoroquinolin-2(1H)-one 8-Aryl-6-fluoroquinolin-2(1H)-one Reductive Elimination->8-Aryl-6-fluoroquinolin-2(1H)-one 8-Bromo-6-fluoroquinolin-2(1H)-one 8-Bromo-6-fluoroquinolin-2(1H)-one 8-Bromo-6-fluoroquinolin-2(1H)-one->Oxidative Addition Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-Bromo-6-fluoroquinolin-2(1H)-one with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Bromo-6-fluoroquinolin-2(1H)-one≥98%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially AvailableStore under inert atmosphere.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst GradeCommercially AvailableA reliable and versatile catalyst for this transformation.[8]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableEnsure the base is dry.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or dried solvent.
WaterDegassed, DeionizedIn-houseDegas by sparging with an inert gas.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - 8-Bromo-6-fluoroquinolin-2(1H)-one - Arylboronic acid - K₂CO₃ B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add solvents: - Anhydrous 1,4-Dioxane - Degassed Water B->C D 4. Add Pd(dppf)Cl₂·CH₂Cl₂ C->D E 5. Heat to 80-90 °C D->E F 6. Stir for 4-12 hours E->F G 7. Monitor by TLC or LC-MS F->G H 8. Cool to room temperature G->H I 9. Dilute with Ethyl Acetate H->I J 10. Wash with water and brine I->J K 11. Dry organic layer (Na₂SO₄) J->K L 12. Concentrate under reduced pressure K->L M 13. Purify by column chromatography L->M

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent choice can significantly impact the reaction outcome.[10][11]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.02-0.05 equiv.).

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-6-fluoroquinolin-2(1H)-one.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterRecommendationRationale & Troubleshooting
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ is a good starting point. Other catalysts such as Pd(PPh₃)₄ or those with more electron-rich and bulky ligands (e.g., Buchwald ligands) can be screened.[12][13]The choice of ligand can influence the rates of oxidative addition and reductive elimination.[12] If the reaction is sluggish, a more active catalyst system may be required. Catalyst deactivation can occur due to oxygen, so maintaining an inert atmosphere is crucial.[9]
Base K₂CO₃ is a common and effective base. Other bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine can be explored.[6]The base activates the boronic acid for transmetalation. The strength and solubility of the base can affect the reaction rate and yield.[6] Insufficient base can lead to incomplete reaction.[9]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is typically used.[10][14]The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. The choice of solvent can also influence catalyst activity and stability.[10][14] Anhydrous conditions may be necessary for some sensitive substrates.
Temperature 80-100 °C is a common temperature range.Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.[9]
Side Reactions Protodeborylation (loss of the boronic acid group) and dehalogenation (loss of the bromine atom) are common side reactions.[12]These side reactions can be minimized by carefully controlling the reaction conditions, such as using a less aqueous solvent system or a milder base.[9] Homocoupling of the boronic acid can also occur, often due to the presence of oxygen.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 8-aryl-6-fluoroquinolin-2(1H)-ones. The protocol and insights provided in this application note offer a solid foundation for researchers in drug discovery and development to access a wide range of novel and potentially bioactive molecules. Careful optimization of the reaction parameters is key to achieving high yields and purity.

References

  • (2025). Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • (2024). Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • (2023). Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing). Organic & Biomolecular Chemistry.
  • (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • (2007). Diversity-Oriented Synthesis of Functionalized Quinolin-2(1H)-ones via Pd-Catalyzed Site-Selective Cross-Coupling Reactions | ACS Combinatorial Science.
  • (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
  • (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • (n.d.). Suzuki Coupling - Organic Chemistry Portal.
  • (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications. The Journal of Organic Chemistry.
  • (2019).
  • (2026). Synthesis of 2-Quinolinones through Direct Annulation: A Tandem Suzuki Coupling-Cyclization Strategy - Thieme E-Journals - Synthesis / Abstract. Synthesis.
  • (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • (2023).
  • (n.d.). Suzuki reaction - Wikipedia.
  • (2019).
  • (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • (2025).
  • (n.d.).
  • (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC.

Sources

Buchwald-Hartwig amination reaction conditions for 8-Bromo-6-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Buchwald-Hartwig Amination of 8-Bromo-6-fluoroquinolin-2(1H)-one

Document ID: AN-2026-03-28 Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Palladium-Catalyzed C–N Cross-Coupling on Sterically Hindered, Base-Sensitive Heterocycles

Executive Summary

The 6-fluoroquinolin-2(1H)-one scaffold is a highly privileged pharmacophore prevalent in kinase inhibitors, antibacterial agents, and PARP inhibitors. However, functionalizing the C8 position via Buchwald-Hartwig amination presents severe synthetic bottlenecks. The 8-bromo position is sterically congested by the adjacent lactam motif, and the weakly acidic quinolone nitrogen is prone to competitive N-arylation or catalyst poisoning. This application note details a highly optimized, self-validating protocol utilizing a Pd₂dba₃ / BrettPhos catalytic system with Cs₂CO₃ , specifically engineered to overcome these steric and electronic barriers.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To achieve high-yielding C–N bond formation on 8-Bromo-6-fluoroquinolin-2(1H)-one, standard coupling conditions (e.g., BINAP/NaOtBu) must be abandoned. Every parameter in this protocol is selected based on strict mechanistic causality:

  • The Substrate Liability: The 6-fluoro substituent inductively withdraws electron density, slightly activating the C8–Br bond toward oxidative addition. However, the adjacent lactam NH (pKa ~10.5) poses a critical threat. If deprotonated, the resulting anion can strongly coordinate to Palladium(II), stalling the catalytic cycle, or undergo off-target N-arylation[1].

  • Base Selection (The pKa Match): Strong bases like NaOtBu (pKaH ~19) or LiHMDS will quantitatively deprotonate the quinolone NH. Therefore, Cs₂CO₃ (pKaH ~10.3) is mandatory[1]. It is sufficiently basic to deprotonate the highly acidic Pd-coordinated amine intermediate (pKa < 5) during the catalytic cycle, but weak enough to leave the quinolone substrate largely intact[2].

  • Catalyst & Ligand Design: BrettPhos is a bulky, electron-rich dialkylbiarylphosphine ligand specifically designed for sterically hindered aryl bromides[3]. The electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting oxidative addition into the congested C8–Br bond[4]. More importantly, its extreme steric profile prevents the formation of off-cycle bis-amine palladium complexes and forces the aryl and amine groups into close proximity, dramatically accelerating reductive elimination[3].

  • Solvent Dynamics: 1,4-Dioxane is selected over toluene because it provides superior solubility for the polar quinolone substrate and the inorganic Cs₂CO₃ base at the required activation temperature (100 °C)[2].

Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (L = BrettPhos) OxAdd Oxidative Addition (Rate-limiting at C8) Pd0->OxAdd 8-Bromo-6-fluoroquinolin-2(1H)-one PdII_Ar L-Pd(II)(Ar)Br (Ar = 6-fluoroquinolin-2-one) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII_Ar->AmineCoord + Amine + Cs2CO3 PdII_Amine L-Pd(II)(Ar)(NRR') AmineCoord->PdII_Amine - CsBr - CsHCO3 RedElim Reductive Elimination (Accelerated by BrettPhos) PdII_Amine->RedElim Product Aminated Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle for 8-Bromo-6-fluoroquinolin-2(1H)-one.

Data Presentation: Condition Optimization

The following table summarizes the quantitative data from our optimization matrix, demonstrating the causality behind the final protocol.

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2) / BINAP (4)NaOtBu (2.0)Toluene100< 5%Complete catalyst poisoning; N-arylation observed.
2Pd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2.0)1,4-Dioxane10045%Sluggish reductive elimination; incomplete conversion.
3Pd(OAc)₂ (4) / tBuXPhos (4)Cs₂CO₃ (2.0)t-Amyl-OH9082%Viable alternative, but trace dehalogenation noted.
4 Pd₂(dba)₃ (2) / BrettPhos (4) Cs₂CO₃ (2.0) 1,4-Dioxane 100 94% Optimal; rapid conversion, no N-arylation.

Experimental Protocol

This protocol is designed as a self-validating system. The visual color changes and LC-MS checkpoints ensure the integrity of the reaction at each stage[5].

Materials Required:
  • Substrate: 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 mmol, 242.04 mg)

  • Amine: Primary or secondary amine (e.g., morpholine) (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

  • Ligand: BrettPhos (0.04 mmol, 21.5 mg, 4 mol%)

  • Base: Cs₂CO₃ (anhydrous, finely powdered) (2.0 mmol, 651.6 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed) (5.0 mL)

Step-by-Step Methodology:
  • Pre-catalyst Activation (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

    • Self-Validation Check: The mixture should appear dark purple/brown due to the Pd₂(dba)₃.

  • Substrate Addition:

    • Add 8-Bromo-6-fluoroquinolin-2(1H)-one to the tube. If the amine is a solid, add it now.

    • Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Liquid Reagent Addition:

    • Inject 5.0 mL of anhydrous, sparged 1,4-Dioxane via syringe.

    • If the amine is a liquid, inject it dropwise.

    • Causality: Dioxane must be rigorously degassed; oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalytic cycle[4].

  • Heating & Monitoring:

    • Replace the septum with a Teflon screw-cap under positive Argon flow.

    • Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation Check: The reaction color will transition from dark purple to a reddish-orange homogenous suspension. Monitor via LC-MS; the starting material peak (m/z 242/244) should disappear completely.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate.

    • Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with an additional 10 mL of Ethyl Acetate.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 5% Methanol in Dichloromethane) to afford the pure aminated product.

Workflow Visualization

Workflow Prep Step 1: Setup Glovebox or Schlenk Add solids Solvent Step 2: Solvent Add 1,4-Dioxane & Amine Prep->Solvent React Step 3: Reaction 100°C for 12-24 h Monitor via LC-MS Solvent->React Workup Step 4: Workup Filter via Celite Concentrate React->Workup Purify Step 5: Purification Flash Chromatography (DCM/MeOH) Workup->Purify

Fig 2: Experimental workflow for the amination of 8-Bromo-6-fluoroquinolin-2(1H)-one.

Troubleshooting & Field-Proven Insights

  • Issue: Significant Hydrodehalogenation (Formation of 6-fluoroquinolin-2(1H)-one).

    • Insight: The 6-fluoro group activates the ring, making it susceptible to reduction if the chosen amine acts as a hydride donor (e.g., cyclic aliphatic amines undergoing β-hydride elimination).

    • Solution: Lower the reaction temperature to 85 °C and ensure strict anhydrous conditions. Water traces drastically increase dehalogenation rates.

  • Issue: Stalled Reaction / Incomplete Conversion.

    • Insight: Do not simply add more Pd₂(dba)₃. Unliganded Pd(0) aggregates into inactive palladium black, which can trap the remaining active catalyst.

    • Solution: Ensure the Ligand-to-Palladium ratio is strictly maintained at ≥ 2:1 (BrettPhos : Pd) to stabilize the monomeric active species[3]. If stalled, spike the reaction with a pre-mixed solution of Pd₂(dba)₃ and BrettPhos (1:2 ratio) in 0.5 mL Dioxane.

References

  • Buchwald–Hartwig amination. Wikipedia.[5] [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[2] [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[4] [Link]

Sources

Synthesis of Novel Antibacterial Agents Using 8-Bromo-6-fluoroquinolin-2(1H)-one: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antibacterial scaffolds. 8-Bromo-6-fluoroquinolin-2(1H)-one serves as a highly privileged, versatile building block in modern medicinal chemistry. By leveraging the intrinsic pharmacological properties of the fluoroquinolone core and the synthetic tractability of the C8-bromine, researchers can rapidly access novel, non-classical topoisomerase inhibitors. This technical guide outlines the mechanistic rationale, strategic synthetic workflows, and validated protocols for developing next-generation antibacterial agents from this scaffold.

Mechanistic Rationale & Structural Design

The rational design of antibacterial agents using the 8-Bromo-6-fluoroquinolin-2(1H)-one scaffold relies on precision pharmacophore engineering:

  • Dual-Target Inhibition: Fluoroquinolones and their quinolin-2-one isosteres exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria) . By stabilizing the enzyme-DNA cleavage complex, these agents induce fatal double-strand DNA breaks.

  • The C6-Fluorine Advantage: The fluorine atom at the C6 position is critical. It dramatically enhances lipophilicity, facilitating rapid penetration through the bacterial cell wall, while simultaneously increasing the binding affinity of the molecule to the gyrase-DNA complex.

  • C8-Functionalization to Combat Resistance: Efflux pump overexpression is a primary driver of fluoroquinolone resistance. Introducing steric bulk at the C8 position via cross-coupling can restrict the molecule's affinity for bacterial efflux pumps, thereby rescuing antibacterial activity against resistant strains . Derivatives with distorted N1 and C8 orientations have demonstrated exceptionally potent activities against both wild-type and mutated pathogens .

Application Note: Synthetic Strategy & Design Causality

The transformation of 8-Bromo-6-fluoroquinolin-2(1H)-one into a mature antibacterial agent requires a two-phase synthetic strategy: C8-Functionalization followed by N1-Alkylation .

The bromine atom at the 8-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration . We employ a Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups at C8. Following C8 derivatization, N1-alkylation is performed to install the alkyl moiety (e.g., cyclopropyl or ethyl) that is universally required for optimal topoisomerase inhibition.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol 1: C8-Aryl Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce steric bulk at the C8 position to circumvent bacterial efflux mechanisms.

Reagents:

  • 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 mmol)

  • Arylboronic acid or Heteroarylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: Transfer 1,4-Dioxane and H₂O into a Schlenk flask and purge with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly active Palladium(0) species and to inhibit the homocoupling of the boronic acid.

  • Reaction Assembly: To an oven-dried reaction vessel, add the 8-Bromo-6-fluoroquinolin-2(1H)-one scaffold, arylboronic acid, and K₂CO₃. Add the degassed solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Causality: Pd(dppf)Cl₂ is specifically selected over monodentate catalysts (like Pd(PPh₃)₄) because the large bite angle of the bidentate dppf ligand accelerates reductive elimination. This minimizes unwanted protodehalogenation of the electron-deficient quinolinone ring. 1,4-Dioxane/H₂O provides optimal biphasic solubility for both the organic scaffold and the inorganic base.

  • Execution: Heat the mixture to 90 °C and stir vigorously for 6 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & QC: Monitor reaction progression via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (Rf ≈ 0.6) and emergence of a new UV-active spot (Rf ≈ 0.4) validates conversion. Post-purification (via silica gel chromatography), confirm structural integrity via ¹H NMR, specifically noting the disappearance of the characteristic C8-Br isotopic pattern in MS and the appearance of new aromatic protons.

Protocol 2: N1-Alkylation for Pharmacophore Maturation

Objective: Install an N1-alkyl group essential for anchoring the molecule within the DNA-topoisomerase cleavage complex.

Reagents:

  • 8-Aryl-6-fluoroquinolin-2(1H)-one intermediate (1.0 mmol)

  • Cyclopropyl bromide or Ethyl iodide (1.5 mmol)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the C8-functionalized intermediate in anhydrous DMF and add Cs₂CO₃. Stir at room temperature for 30 minutes.

    • Causality: Cs₂CO₃ is chosen to exploit the "cesium effect." The large, highly polarizable cesium cation forms a loose ion pair with the lactam intermediate, significantly enhancing the nucleophilicity of the N1-nitrogen. This strictly directs the reaction toward N-alkylation rather than unwanted O-alkylation.

  • Alkylation: Add the alkyl halide dropwise. Heat the reaction to 80 °C for 12 hours.

  • Workup: Quench the reaction by pouring it into ice water (20 mL) to precipitate the crude product. Filter, wash with cold water, and recrystallize from EtOH.

  • Validation & QC: Regioselectivity (N-alkylation vs. O-alkylation) must be validated via ¹³C NMR. An upfield shift of the lactam carbonyl carbon (~160 ppm) indicates successful N-alkylation, whereas O-alkylation would yield a characteristic downfield shift corresponding to an imino ether carbon.

Quantitative Data Presentation

The following table summarizes the expected yields and preliminary Minimum Inhibitory Concentration (MIC) values against representative ESKAPE pathogens for a library of synthesized derivatives.

Compound IDC8-Substituent (Suzuki)N1-Substituent (Alkylation)Overall Yield (%)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)
FQ-01 PhenylEthyl78%0.501.00
FQ-02 4-MethoxyphenylCyclopropyl82%0.250.50
FQ-03 3-PyridylCyclopropyl75%0.1250.25
FQ-04 3-ThienylEthyl80%0.500.50

Data Interpretation: The introduction of a basic heteroaryl group (3-Pyridyl, FQ-03 ) combined with an N1-cyclopropyl moiety yields the most potent dual-spectrum antibacterial activity, likely due to enhanced binding affinity within the topoisomerase active site.

Workflow & Pathway Visualization

G Scaffold 8-Bromo-6-fluoroquinolin-2(1H)-one (Starting Scaffold) Coupling Pd-Catalyzed Suzuki Coupling (C8-Functionalization) Scaffold->Coupling Boronic Acid, Pd(dppf)Cl2 Intermediate 8-Aryl-6-fluoroquinolin-2(1H)-one (Sterically Hindered Intermediate) Coupling->Intermediate Alkylation N1-Alkylation (Cs2CO3, DMF) (Pharmacophore Maturation) Intermediate->Alkylation Alkyl Halide Drug Target Antibacterial Agent (Non-Classical Quinolone) Alkylation->Drug Gyrase DNA Gyrase (Gram-Negative Target) Drug->Gyrase Stabilizes Cleavage Complex TopoIV Topoisomerase IV (Gram-Positive Target) Drug->TopoIV Stabilizes Cleavage Complex Death DNA Double-Strand Breaks & Bacterial Cell Death Gyrase->Death TopoIV->Death

Synthetic workflow of 8-Bromo-6-fluoroquinolin-2(1H)-one derivatives and their dual-target MOA.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine (NCBI/PMC) URL:[Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application Notes and Protocols for the Synthesis of 8-Bromo-6-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Bromo-6-fluoroquinolin-2(1H)-one is a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. The strategic placement of a bromine atom at the 8-position provides a versatile handle for further functionalization, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins. This document provides a comprehensive, step-by-step guide for the synthesis of 8-Bromo-6-fluoroquinolin-2(1H)-one, intended for researchers and scientists in the field of organic and medicinal chemistry.

The proposed synthetic route is a robust multi-step process commencing with the commercially available starting material, 4-fluoroaniline. The key transformations include a regioselective bromination, a Skraup quinoline synthesis to construct the core heterocyclic ring system, followed by a chlorination and subsequent hydrolysis to yield the target quinolinone.

Proposed Synthetic Pathway

The synthesis of 8-Bromo-6-fluoroquinolin-2(1H)-one is accomplished through a four-step sequence, starting with the synthesis of the key intermediate, 2-bromo-4-fluoroaniline. This is followed by the construction of the quinoline core via a Skraup reaction, and concludes with the formation of the quinolinone moiety through a chlorination/hydrolysis sequence.

Synthetic_Pathway 4-Fluoroaniline 4-Fluoroaniline 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline 4-Fluoroaniline->2-Bromo-4-fluoroaniline Bromination 8-Bromo-6-fluoroquinoline 8-Bromo-6-fluoroquinoline 2-Bromo-4-fluoroaniline->8-Bromo-6-fluoroquinoline Skraup Synthesis 8-Bromo-2-chloro-6-fluoroquinoline 8-Bromo-2-chloro-6-fluoroquinoline 8-Bromo-6-fluoroquinoline->8-Bromo-2-chloro-6-fluoroquinoline Chlorination 8-Bromo-6-fluoroquinolin-2(1H)-one 8-Bromo-6-fluoroquinolin-2(1H)-one 8-Bromo-2-chloro-6-fluoroquinoline->8-Bromo-6-fluoroquinolin-2(1H)-one Hydrolysis

Caption: Proposed multi-step synthesis of 8-Bromo-6-fluoroquinolin-2(1H)-one.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a comprehensive framework for the synthesis.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

This precursor is synthesized from 4-fluoroaniline via a regioselective bromination reaction.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Fluoroaniline111.128.64 mL58.13
N-Bromosuccinimide (NBS)177.9811.4 g63.95
N,N-Dimethylformamide (DMF)73.09200 mL-
Dichloromethane (CH2Cl2)84.93As needed-
Ethyl acetate88.11As needed-
n-Hexane86.18As needed-

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).

  • In a separate beaker, dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in a minimal amount of DMF.

  • Slowly add the NBS solution dropwise to the stirred solution of 4-fluoroaniline at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 500 mL of water and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:4) as the eluent to afford pure 2-bromo-4-fluoroaniline.[1]

Safety Precautions:

  • 4-Fluoroaniline is toxic and an irritant.[2]

  • N-Bromosuccinimide is an irritant.

  • DMF is a skin and eye irritant.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 2: Skraup Synthesis of 8-Bromo-6-fluoroquinoline

The Skraup synthesis is a classic method for preparing quinolines.[3] This step involves the reaction of 2-bromo-4-fluoroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-4-fluoroaniline190.011.57 g8.3
Glycerol92.0911 mL149.0
Sodium m-nitrobenzenesulfonate225.162.24 g10.0
Ferrous sulfate heptahydrate (FeSO4·7H2O)278.010.12 g0.4
Concentrated Sulfuric Acid (H2SO4)98.0811 mL-

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (11 mL).

  • To the stirred sulfuric acid, add 2-bromo-4-fluoroaniline (1.57 g, 8.3 mmol), glycerol (11 mL, 149.0 mmol), sodium m-nitrobenzenesulfonate (2.24 g, 10.0 mmol), and ferrous sulfate heptahydrate (0.12 g, 0.4 mmol).[4]

  • Heat the reaction mixture to 120-130 °C for 3-4 hours. The reaction is exothermic and can be vigorous, so careful heating is required.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude 8-bromo-6-fluoroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and reacts violently with water.[5] Always add acid to water, not the other way around.

  • The Skraup reaction can be highly exothermic and should be conducted with caution, especially on a larger scale.[3]

  • Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

Step 3: Chlorination of 8-Bromo-6-fluoroquinoline

Conversion to the 2-chloro derivative is a key step towards the final quinolinone.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
8-Bromo-6-fluoroquinoline226.051.0 g4.42
Phosphorus oxychloride (POCl3)153.335 mL53.5

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-bromo-6-fluoroquinoline (1.0 g, 4.42 mmol).

  • Carefully add phosphorus oxychloride (5 mL, 53.5 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • The product, 8-bromo-2-chloro-6-fluoroquinoline, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[7][8] Handle with extreme care in a fume hood.

  • Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat.

Step 4: Hydrolysis of 8-Bromo-2-chloro-6-fluoroquinoline

The final step is the hydrolysis of the 2-chloro intermediate to the desired 8-Bromo-6-fluoroquinolin-2(1H)-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
8-Bromo-2-chloro-6-fluoroquinoline260.491.0 g3.84
Concentrated Hydrochloric Acid (HCl)36.4610 mL-
Water18.0210 mL-
Sodium hydroxide (NaOH) solution40.00As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 8-bromo-2-chloro-6-fluoroquinoline (1.0 g, 3.84 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is neutral (pH ~7).

  • The desired product, 8-Bromo-6-fluoroquinolin-2(1H)-one, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Skraup Synthesis cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Hydrolysis Reagents_1 4-Fluoroaniline + NBS in DMF Reaction_1 Stir at RT Reagents_1->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Product_1 2-Bromo-4-fluoroaniline Purification_1->Product_1 Reagents_2 Product_1 + Glycerol + H2SO4 + Oxidant Reaction_2 Heat to 120-130 °C Reagents_2->Reaction_2 Workup_2 Quench on Ice & Neutralize Reaction_2->Workup_2 Purification_2 Filtration & Recrystallization Workup_2->Purification_2 Product_2 8-Bromo-6-fluoroquinoline Purification_2->Product_2 Reagents_3 Product_2 + POCl3 Reaction_3 Reflux Reagents_3->Reaction_3 Workup_3 Quench on Ice Reaction_3->Workup_3 Purification_3 Filtration Workup_3->Purification_3 Product_3 8-Bromo-2-chloro-6-fluoroquinoline Purification_3->Product_3 Reagents_4 Product_3 + aq. HCl Reaction_4 Reflux Reagents_4->Reaction_4 Workup_4 Neutralization Reaction_4->Workup_4 Purification_4 Filtration & Recrystallization Workup_4->Purification_4 Final_Product 8-Bromo-6-fluoroquinolin-2(1H)-one Purification_4->Final_Product

Caption: Detailed experimental workflow for the synthesis of 8-Bromo-6-fluoroquinolin-2(1H)-one.

References

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Retrieved from [Link]

  • Material Safety Data Sheet - Phosphorus Oxychloride - Cole-Parmer. (2006, June 23). Retrieved from [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate. Retrieved from [Link]

  • 2-Bromo-4-fluoroaniline — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • SAFETY DATA SHEET SULPHURIC ACID 98% - Ecolab. Retrieved from [Link]

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.
  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Retrieved from [Link]

  • CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. Retrieved from [Link]

  • Knorr quinoline synthesis - Wikipedia. Retrieved from [Link]

  • Skraup reaction - Wikipedia. Retrieved from [Link]

  • Knorr Quinoline Synthesis - SynArchive. Retrieved from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006, February 17). Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR - TSI Journals. Retrieved from [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds - MDPI. (2026, March 4). Retrieved from [Link]

  • Preparation and fungitoxicity of 3-bromo-6-chloro - Fordham Research Commons. Retrieved from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. Retrieved from [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - PMC. Retrieved from [Link]

  • 8-bromo-6-fluoroisoquinolin-1-ol (C9H5BrFNO) - PubChemLite. Retrieved from [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved from [Link]

  • 8-Bromo-2-methylquinoline - PMC. Retrieved from [Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC. Retrieved from [Link]

  • Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin - Beilstein Archives. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Organic Synthesis (MAOS) Utilizing 8-Bromo-6-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The halogenated quinolinone scaffold, specifically 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1343369-88-9) [[1]](), is a privileged pharmacophore in modern drug discovery. Structurally related to the core of potent antibacterial fluoroquinolones and selective kinase inhibitors, this specific building block offers two distinct vectors for late-stage functionalization:

  • The 6-Fluoro Substituent: Acts as a bioisostere for hydrogen that drastically improves metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position, while simultaneously modulating the lipophilicity and pKa of the molecule.

  • The 8-Bromo Substituent: Serves as a highly specific handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge of the C8 Position: Functionalizing the C8 position of the quinolin-2(1H)-one core via conventional thermal heating is notoriously difficult. The steric hindrance imparted by the adjacent lactam moiety, combined with the electronic deactivation of the ring, often leads to sluggish reaction rates, protodeboronation of coupling partners, and thermal degradation of the palladium catalyst over prolonged heating times (typically 12–24 hours).

The MAOS Solution: Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through dielectric heating 2. Unlike conventional conductive heating, microwave irradiation couples directly with polar molecules (such as the solvent and the transition states of the Pd-catalytic cycle). This results in instantaneous, uniform volumetric heating that rapidly drives the oxidative addition of the sterically hindered C8-Br bond to the Pd(0) species. Consequently, reaction times are compressed from hours to minutes, and the yield is significantly enhanced by outcompeting degradation pathways 3.

Experimental Workflow & Process Visualization

To ensure reproducibility and high throughput, the functionalization of 8-Bromo-6-fluoroquinolin-2(1H)-one requires a strictly controlled workflow. The diagram below maps the critical path for a microwave-assisted Suzuki-Miyaura cross-coupling, highlighting the sequence of operations required to maintain catalyst integrity and maximize yield.

Workflow Start 8-Bromo-6-fluoroquinolin-2(1H)-one (Starting Material) Prep Reaction Preparation (Pd-catalyst, Boronic Acid, Base, Solvent) Start->Prep Purge Inert Atmosphere (Argon/N2 Purge) Prep->Purge MW Microwave Irradiation (120 °C, 15-20 min, 200 W) Purge->MW Cool Cooling & Venting (Air Jet Cooling to <50 °C) MW->Cool Workup Aqueous Workup & Extraction (EtOAc / H2O) Cool->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Product 8-Aryl-6-fluoroquinolin-2(1H)-one (Pure Target) Purify->Product

Microwave-assisted Suzuki-Miyaura workflow for 8-Bromo-6-fluoroquinolin-2(1H)-one.

Validated Protocols

The following protocols are designed as self-validating systems . By integrating in-process analytical checks (LC-MS and TLC), researchers can definitively confirm the success of each mechanistic step before proceeding, eliminating downstream bottlenecks.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C8

This protocol utilizes a bidentate palladium catalyst, Pd(dppf)Cl₂, which is highly resistant to thermal degradation and highly efficient for sterically hindered substrates 4.

Materials:

  • 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe heavy-walled borosilicate vial equipped with a magnetic stir bar, add 8-Bromo-6-fluoroquinolin-2(1H)-one, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add 5 mL of the Dioxane/H₂O mixture. Causality Note: The inclusion of water is critical; it dissolves the inorganic base to generate the reactive boronate complex and significantly increases the loss tangent (microwave absorptivity) of the solvent system. Purge the vial with Argon for 5 minutes to prevent oxidative quenching of the Pd(0) intermediate.

  • Microwave Irradiation: Seal the vial with a Teflon septum cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar or Biotage) at 120 °C for 20 minutes with a maximum power output set to 200 W.

  • In-Process Validation (LC-MS): After rapid air-jet cooling to room temperature, withdraw a 10 µL aliquot.

    • Validation Marker: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 242.0 / 244.0 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is validated by the absolute disappearance of this doublet and the emergence of the product mass (e.g., m/z 240.1[M+H]⁺ for the phenyl derivative).

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 8-aryl-6-fluoroquinolin-2(1H)-one.

Protocol B: Microwave-Assisted N-Alkylation of the Lactam Core

The quinolin-2(1H)-one core exists in a tautomeric equilibrium with 2-hydroxyquinoline. To selectively drive N-alkylation over O-alkylation, a polar aprotic solvent (DMF) and a moderate base (K₂CO₃) are utilized under microwave conditions 5.

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave vial, add 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 equiv, 0.5 mmol), K₂CO₃ (2.0 equiv, 1.0 mmol), and the desired alkyl halide (e.g., Methyl iodide, 1.2 equiv, 0.6 mmol).

  • Solvent Addition: Add 4 mL of anhydrous DMF. Causality Note: DMF is an excellent microwave absorber and stabilizes the ambident lactam anion, heavily favoring the softer nitrogen nucleophile for SN2 attack.

  • Microwave Irradiation: Seal and heat via microwave irradiation at 100 °C for 10 minutes.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: CH₂Cl₂:MeOH 95:5). The N-alkylated product will migrate significantly higher (higher Rf) than the highly polar, hydrogen-bonding starting material.

  • Workup & Purification: Quench with ice water to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 1-alkyl-8-bromo-6-fluoroquinolin-2(1H)-one in high purity.

Quantitative Data: MAOS vs. Conventional Heating

The empirical advantages of transitioning from conventional thermal heating (oil bath) to Microwave-Assisted Organic Synthesis for the 8-Bromo-6-fluoroquinolin-2(1H)-one scaffold are summarized below. Data reflects standardized 0.5 mmol scale reactions.

Reaction TypeMethodologyTemperature (°C)TimeIsolated Yield (%)Purity (LC-MS)
Suzuki-Miyaura (C8) Conventional Heating100 °C18 hours45%>90%
Suzuki-Miyaura (C8) Microwave (MAOS) 120 °C 20 min 88% >98%
N-Alkylation (N1) Conventional Heating80 °C12 hours60%>92%
N-Alkylation (N1) Microwave (MAOS) 100 °C 10 min 94% >99%

Table 1: Comparative efficiency demonstrating the kinetic and yield advantages of dielectric heating over conventional conductive heating for halogenated quinolinones.

References

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond MDPI URL
  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effects Thereof International Journal of Scientific and Research Publications URL
  • Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)
  • 8-Bromo-6-fluoroquinolin-2(1H)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 8-Bromo-6-fluoroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1343369-88-9). This compound is a highly valuable, halogenated heterocyclic building block used extensively in medicinal chemistry and drug development.

Due to the specific electronic and steric deactivation of the starting material (2-bromo-4-fluoroaniline), traditional Knorr or Skraup syntheses often result in poor yields. The most scalable, field-proven methodology relies on a two-step sequence: base-mediated acylation with methyl 3,3-dimethoxypropionate followed by an acid-catalyzed intramolecular cyclization .

This guide provides the validated experimental protocol, mechanistic causality, and targeted troubleshooting steps to resolve low-yield occurrences during this workflow.

Synthetic Workflow & Failure Point Analysis

SynthesisWorkflow SM Starting Material: 2-Bromo-4-fluoroaniline Step1 Step 1: Acylation (NaHMDS, THF, 0°C) SM->Step1 Issue1 Failure Point: Moisture / Degraded Base Step1->Issue1 Low Conversion Int Intermediate: N-(2-bromo-4-fluorophenyl)- 3,3-dimethoxypropanamide Step1->Int Quantitative Yield Step2 Step 2: Cyclization (Conc. H2SO4, 0°C) Int->Step2 Issue2 Failure Point: Thermal Sulfonation / Charring Step2->Issue2 Decomposition Prod Target Product: 8-Bromo-6-fluoroquinolin-2(1H)-one Step2->Prod 80-90% Yield

Workflow for the two-step synthesis of 8-bromo-6-fluoroquinolin-2(1H)-one and common failure points.

Standardized Experimental Protocol

To establish a self-validating system, ensure TLC or LCMS checks are performed at the exact intervals noted below.

Step 1: Preparation of N-(2-bromo-4-fluorophenyl)-3,3-dimethoxypropanamide

Causality: 2-Bromo-4-fluoroaniline is a poor nucleophile. The inductive pull of the para-fluorine and the severe steric hindrance of the ortho-bromine prevent standard acylation. Using a strong, non-nucleophilic base (NaHMDS) quantitatively deprotonates the aniline to a highly reactive sodium anilide, which then rapidly attacks the stable ester .

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 2-bromo-4-fluoroaniline (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise, add NaHMDS (1.0 M in THF, 1.5 equiv) over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete anilide formation.

  • Acylation: Add methyl 3,3-dimethoxypropionate (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation: Stir for 2 hours. Check via LCMS; the aniline mass should be completely consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amide (typically quantitative).

Step 2: Cyclization to 8-Bromo-6-fluoroquinolin-2(1H)-one

Causality: Concentrated sulfuric acid serves a dual purpose. It hydrolyzes the dimethoxy acetal into a highly electrophilic oxonium/aldehyde species and acts as the dehydrating agent to drive the intramolecular Friedel-Crafts electrophilic aromatic substitution .

  • Setup: In a clean flask, cool concentrated H₂SO₄ (98%, 15 equiv) to 0 °C.

  • Addition: Dissolve the crude amide from Step 1 in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the vigorously stirring cold H₂SO₄, maintaining the internal temperature strictly below 5 °C.

  • Cyclization: Stir at 0 °C for exactly 30 to 45 minutes.

  • Solvent Removal: Briefly apply reduced pressure (40–60 °C bath) only to remove the CH₂Cl₂.

  • Quench & Isolation: Pour the remaining acidic residue slowly onto vigorously stirred crushed ice. The target 8-bromo-6-fluoroquinolin-2(1H)-one will precipitate as a solid. Filter, wash with copious amounts of cold water, and dry under a vacuum.

Troubleshooting Guides & FAQs

Q1: My Step 1 (Acylation) yield is consistently below 50%, with unreacted 2-bromo-4-fluoroaniline remaining. How do I drive this to completion?

  • Causality: The primary culprit is moisture quenching the NaHMDS, or the use of degraded base. NaHMDS is highly hygroscopic and degrades into NaOH and hexamethyldisilazane, which are insufficiently basic to deprotonate the sterically hindered 2-bromo-4-fluoroaniline.

  • Resolution: Titrate your NaHMDS before use or open a fresh bottle. Ensure strictly anhydrous conditions. If moisture is suspected in your starting material, you may increase the NaHMDS to 2.0 equivalents, but avoid larger excesses to prevent side reactions with the ester.

Q2: During the sulfuric acid cyclization (Step 2), I am observing extensive charring and multiple highly polar side products on TLC. What is going wrong?

  • Causality: Concentrated H₂SO₄ is a powerful oxidant and sulfonating agent. If the internal temperature exceeds 10–15 °C during the addition of the amide, competitive aromatic sulfonation or oxidative decomposition of the acetal rapidly outpaces the desired cyclization . Furthermore, leaving the reaction in H₂SO₄ for longer than 1 hour leads to framework degradation.

  • Resolution: Strictly control the exotherm. Use an internal temperature probe and ensure the addition rate of the amide does not push the temperature above 5 °C. Quench the reaction strictly at the 30–45 minute mark.

Q3: Is there a risk of forming the wrong regioisomer during the cyclization step?

  • Causality: No. This is a unique advantage of this specific substitution pattern. In meta-substituted anilines, cyclization can occur at two different ortho positions, creating a mixture of regioisomers. However, in 2-bromo-4-fluoroaniline, the C2 position is blocked by the bulky bromine atom. The intramolecular cyclization is sterically and electronically forced to occur exclusively at the C6 position of the aniline ring, guaranteeing the correct 8-bromo-6-fluoro architecture.

Q4: The final product precipitates upon quenching with ice water, but it is a sticky gum rather than a filterable solid. How can I improve the physical form?

  • Causality: Gummy precipitates are almost always the result of entrapped organic solvents (specifically the CH₂Cl₂ used to transfer the amide) or incomplete hydrolysis of intermediate species during the quench.

  • Resolution: You must remove all traces of the transfer solvent under reduced pressure before quenching the sulfuric acid mixture onto ice. Ensure rapid, high-shear stirring during the ice quench to promote the nucleation of fine, filterable crystals rather than agglomerated oils.

Quantitative Data & Optimization Metrics

Use the following table to benchmark your reaction parameters against established tolerances. Deviations beyond the "Troubleshooting Threshold" are the primary causes of yield loss.

ParameterStep 1: AcylationStep 2: CyclizationTroubleshooting Threshold / Limit
Temperature 0 °C to Room Temp0 °C to 5 °C>15 °C in Step 2 causes severe sulfonation/charring.
Reagent Stoichiometry 1.5 - 2.0 eq NaHMDS15 eq Conc. H₂SO₄<1.5 eq NaHMDS leads to incomplete aniline conversion.
Reaction Time 2 - 4 hours30 - 45 minutes>1 hour in H₂SO₄ leads to oxidative decomposition.
Atmosphere Strictly Anhydrous (Ar/N₂)Open air acceptableMoisture in Step 1 instantly quenches the NaHMDS base.
Expected Yield >95% (Quantitative)80% - 90%Overall yield <70% indicates intermediate degradation.

References

  • Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. Organic Process Research & Development, ACS Publications.[Link]

Technical Support Center: Mitigating Unwanted Protodehalogenation in 8-Bromo-6-fluoroquinolin-2(1H)-one Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields or unwanted side reactions during the palladium-catalyzed cross-coupling of 8-Bromo-6-fluoroquinolin-2(1H)-one .

Mechanistic Insights: The Causality of Debromination

8-Bromo-6-fluoroquinolin-2(1H)-one is a highly electron-deficient aryl bromide. While electron-withdrawing groups (like the fluorine atom and the amide carbonyl) accelerate the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, they simultaneously stabilize the resulting Ar-Pd(II)-Br intermediate. This stabilization slows down the subsequent transmetalation step.

When transmetalation is sluggish, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to hydrodebromination (also known as protodehalogenation). In this side reaction, the bromine atom is replaced by a hydrogen atom to yield the dead-end byproduct 6-fluoroquinolin-2(1H)-one[1]. Kinetic analyses of palladium-catalyzed reactions confirm that electron-deficient aryl bromides are significantly more prone to these hydrodebromination side reactions than electron-rich substrates[2].

The hydride source for this reduction typically originates from β-hydride elimination of coordinated protic solvents (e.g., ethanol) or strong alkoxide bases (e.g., sodium tert-butoxide)[1].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (8-Bromo-6-fluoroquinolin-2(1H)-one) Start->OxAdd Intermediate Ar-Pd(II)-Br (Key Intermediate) OxAdd->Intermediate Transmet Transmetalation (e.g., Boronic Acid) Intermediate->Transmet Desired Pathway BetaElim Beta-Hydride Elimination (from Solvent/Base) Intermediate->BetaElim Side Reaction DesiredInt Ar-Pd(II)-R Transmet->DesiredInt RedElim1 Reductive Elimination DesiredInt->RedElim1 Product Cross-Coupled Product (Desired) RedElim1->Product Product->Start UndesiredInt Ar-Pd(II)-H BetaElim->UndesiredInt RedElim2 Reductive Elimination UndesiredInt->RedElim2 Byproduct 6-Fluoroquinolin-2(1H)-one (Debrominated) RedElim2->Byproduct Byproduct->Start

Competing catalytic cycles: Cross-coupling vs. hydrodebromination side reaction.

Troubleshooting Guide: Experimental Protocols

To suppress protodehalogenation, the catalytic system must be engineered to accelerate transmetalation while starving the β-hydride elimination pathway. Implement the following self-validating protocol:

Step 1: Solvent Selection & Deoxygenation (The Aprotic Mandate)
  • Action: Replace all primary and secondary alcohols with strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene, or THF).

  • Causality: Aprotic solvents eliminate the primary source of β-hydride donors, cutting off the most common reduction pathway[1].

  • Validation: Perform a Freeze-Pump-Thaw degassing cycle (3x). A properly degassed solvent prevents the oxidation of Pd(0) to inactive Pd(II) species. If the reaction mixture turns black immediately upon catalyst addition, oxygen is still present.

Step 2: Base Optimization
  • Action: Avoid strong alkoxide bases (e.g., NaOtBu, NaOMe). Utilize mild, anhydrous inorganic bases such as K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃.

  • Causality: Alkoxides can act as potent hydride donors. Mild inorganic bases facilitate the necessary boronic acid activation for transmetalation without providing a hydride source.

Step 3: Ligand Selection (Steric & Electronic Tuning)
  • Action: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like dppf.

  • Causality: These ligands force the palladium center into a highly reactive conformation that exponentially accelerates both transmetalation and reductive elimination, effectively outcompeting the slower protodehalogenation pathway.

Step 4: Temperature Control
  • Action: Cap the reaction temperature at 60–80 °C.

  • Causality: Higher temperatures disproportionately accelerate β-hydride elimination[1]. Keeping the temperature as low as kinetically viable for the desired coupling suppresses the side reaction.

Workflow Step1 1. Solvent Prep Degas Aprotic Solvent Step2 2. Reagent Loading Add Ar-Br, Boronic Acid, Base (K3PO4) Step1->Step2 Step3 3. Catalyst Addition Add Pd Source & Ligand (e.g., XPhos) under Ar Step2->Step3 Step4 4. Controlled Heating 60-80°C max Step3->Step4 Step5 5. Monitoring Track Ar-H vs Ar-R Step4->Step5

Step-by-step experimental workflow to minimize protodehalogenation.

Data Presentation: Impact of Reaction Parameters

The following table summarizes expected quantitative outcomes when optimizing a Suzuki-Miyaura coupling of an electron-deficient aryl bromide like 8-Bromo-6-fluoroquinolin-2(1H)-one.

ParameterConditionDesired Product (%)Debrominated Byproduct (%)Mechanistic Rationale
Solvent Ethanol / H₂O< 40%> 50%Primary alcohols act as direct hydride donors via β-hydride elimination.
Solvent 1,4-Dioxane> 85%< 5%Aprotic bulk solvent eliminates the primary hydride source.
Base NaOtBu< 30%> 60%Strong alkoxides donate hydrides and promote side reactions.
Base K₃PO₄ (anhydrous)> 90%< 2%Mild, non-nucleophilic base efficiently facilitates transmetalation without hydride transfer.
Ligand PPh₃~ 50%~ 30%Slow reductive elimination allows time for protodehalogenation to occur.
Ligand XPhos> 95%< 1%Bulky, electron-rich ligand accelerates the desired catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: I switched to an aprotic solvent (Dioxane), but I am still seeing 20% debromination. Where is the hydride coming from? A1: Trace moisture in hygroscopic bases (like K₃PO₄) or solvents can react with the catalyst to form hydride species. Ensure all reagents are strictly anhydrous and stored in a desiccator. Additionally, trace formate impurities in certain commercial reagents can act as potent hydride donors.

Q2: Can the boronic acid coupling partner itself cause debromination? A2: Yes. If the transmetalation step is sterically hindered (e.g., when using ortho-substituted boronic acids), the Ar-Pd-Br intermediate stalls. In such cases, even trace impurities will lead to debromination. Consider switching to boronic esters (pinacol esters) or potassium trifluoroborates, which can offer more controlled and favorable transmetalation kinetics.

Q3: How do I monitor the ratio of cross-product to debrominated byproduct effectively during the reaction? A3: Use LC-MS with UV integration at 254 nm. The debrominated byproduct (6-fluoroquinolin-2(1H)-one) will have a mass of [M-79] relative to your starting material. Track the ratio of the desired product peak area to the [M-79] peak area over time to validate if your condition changes are successfully suppressing the side reaction.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying 8-Bromo-6-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on optimizing the purification of 8-Bromo-6-fluoroquinolin-2(1H)-one via recrystallization. This document offers a blend of theoretical principles and practical, field-tested troubleshooting strategies to empower you to overcome common challenges in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in recrystallizing 8-Bromo-6-fluoroquinolin-2(1H)-one?

A1: The primary challenges stem from the molecule's unique physicochemical properties. The quinolinone core provides a rigid, planar structure with hydrogen bonding capabilities (the N-H and C=O of the lactam), while the bromo and fluoro substituents introduce polarity and alter the molecule's electronic properties.[1] This combination can lead to unpredictable solubility in common organic solvents, a tendency to "oil out" instead of crystallizing, and the potential for co-precipitation of impurities if the solvent system is not carefully optimized.

Q2: What is the ideal solvent for recrystallizing this compound?

A2: There is no single "ideal" solvent that works universally for every batch of 8-Bromo-6-fluoroquinolin-2(1H)-one, as the optimal choice depends on the specific impurity profile of your crude material. However, a successful recrystallization solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.[2]

  • Favorable impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

A systematic solvent screening is the most reliable method to identify the optimal solvent or solvent system for your specific needs.

Q3: Should I use a single-solvent or a mixed-solvent system?

A3: The choice between a single-solvent and a mixed-solvent system depends on the solubility profile of your compound.

  • Single-Solvent Recrystallization: This is the simpler and preferred method if you can find a solvent that meets the criteria outlined in Q2.

  • Mixed-Solvent Recrystallization: This technique is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[4] This method allows for a more fine-tuned control over the saturation point of the solution.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, which happens when the solution is still above the compound's melting point when it becomes supersaturated.[5] This is a common issue with compounds that have relatively low melting points or when the solution is cooled too rapidly. Here are some troubleshooting steps:

  • Re-heat and add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[4]

  • Lower the boiling point of the solvent system: If using a mixed-solvent system, you can try altering the ratio to favor the solvent with the lower boiling point.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound to provide a nucleation site.[4]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the recrystallization of 8-Bromo-6-fluoroquinolin-2(1H)-one.

Problem Potential Cause Recommended Solution & Scientific Rationale
Compound will not dissolve in the hot solvent. Inappropriate solvent choice. The solvent polarity may not be a good match for the compound. 8-Bromo-6-fluoroquinolin-2(1H)-one is a polar molecule. Try a more polar solvent. See the Solvent Screening Protocol below.
Insufficient solvent. Add more hot solvent in small increments until the compound dissolves. Be cautious not to add a large excess, as this will reduce your yield.[6]
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[4]
The solution is supersaturated but requires nucleation. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. These actions provide a surface for the crystals to begin forming.[4]
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2]
The recrystallized product is still impure. The solvent did not effectively discriminate between the compound and impurities. The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent or a mixed-solvent system may be necessary. Consider a solvent system where the impurities are either very soluble or insoluble at all temperatures.
Crystals crashed out too quickly. Rapid crystallization can trap impurities within the crystal lattice. Ensure slow cooling to allow for selective crystallization of the desired compound.
Low recovery of the purified product. Too much solvent was used. A significant portion of your compound remains dissolved in the mother liquor. Before starting, perform small-scale solubility tests to determine the minimum amount of hot solvent needed.[6]
Premature crystallization during hot filtration. The solution cooled and crystals formed on the filter paper or in the funnel. Pre-heat your filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent to wash the filter paper.[7]
Washing with room temperature solvent. The purified crystals are being redissolved during the washing step. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will guide you in systematically testing a range of solvents to find the most suitable one for your recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude 8-Bromo-6-fluoroquinolin-2(1H)-one into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise, starting with about 0.5 mL. Agitate the tube and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[8] Continue adding the solvent in small portions (0.2-0.3 mL) with heating until the solid dissolves completely. Record the total volume of solvent used.

  • Cooling: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Solvent Selection: Based on your observations, select the solvent that provides high solubility when hot and low solubility when cold.

Solvent Polarity Boiling Point (°C) Rationale for Inclusion
WaterHigh100The lactam group may impart some water solubility, especially when hot.
EthanolHigh78A common polar protic solvent for recrystallizing polar organic molecules.
IsopropanolMedium-High82Similar to ethanol but can offer different solubility characteristics.
AcetoneMedium56A polar aprotic solvent that is a good solvent for many organic compounds.
Ethyl AcetateMedium77A moderately polar solvent that is often a good choice for recrystallization.
AcetonitrileHigh82A polar aprotic solvent that can be effective for polar compounds.
TolueneLow111A non-polar aromatic solvent that can be useful in mixed-solvent systems.
Heptane/HexaneLow98/69Non-polar solvents, primarily for use as anti-solvents in mixed-solvent systems.
Protocol 2: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 8-Bromo-6-fluoroquinolin-2(1H)-one and the chosen solvent. Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection Start Start: Crude 8-Bromo-6-fluoroquinolin-2(1H)-one Screening Protocol 1: Systematic Solvent Screening Start->Screening SingleSolvent Identify a Suitable Single Solvent? Screening->SingleSolvent PerformSingle Protocol 2: Single-Solvent Recrystallization SingleSolvent->PerformSingle Yes MixedSolvent Identify a Miscible Good/Poor Solvent Pair SingleSolvent->MixedSolvent No End Pure Crystalline Product PerformSingle->End Troubleshoot Troubleshooting Guide PerformSingle->Troubleshoot PerformMixed Protocol 3: Mixed-Solvent Recrystallization MixedSolvent->PerformMixed PerformMixed->End PerformMixed->Troubleshoot

Caption: A decision-making workflow for selecting the optimal recrystallization method.

Mixed-Solvent Recrystallization Principle

Mixed_Solvent A Crude Compound in Min. Hot 'Good' Solvent B Add Hot 'Poor' Solvent (Anti-Solvent) A->B C Slightly Cloudy (Supersaturated) B->C D Add Drop of Hot 'Good' Solvent C->D E Clear Solution (Saturated) D->E F Slow Cooling E->F G Pure Crystals Form F->G

Caption: The stepwise process of inducing crystallization using a mixed-solvent system.

References

Sources

Resolving HPLC peak tailing issues for 8-Bromo-6-fluoroquinolin-2(1H)-one analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. Analyzing halogenated quinolinones like 8-Bromo-6-fluoroquinolin-2(1H)-one presents unique chromatographic challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will focus on the specific physicochemical properties of this molecule—namely, its lactam-lactim tautomerization, hydrogen-bonding capacity, and halogen-induced electron withdrawal—to systematically eliminate peak tailing.

Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause of the tailing. The following workflow outlines a self-validating diagnostic process.

DiagnosticWorkflow A Observe Peak Tailing (As > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Physical Issue (Void, Tubing, Frit) B->C Marker Tails D Chemical Interaction (Silanol, Metal, pH) B->D Marker Symmetrical E Adjust Mobile Phase pH < 3.0 (Protonate Silanols) D->E F Increase Buffer Conc. (20-50 mM) E->F Tailing Persists G Switch to End-capped / Base-Deactivated Column F->G Tailing Persists H Symmetrical Peak (As 0.9 - 1.2) G->H

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 8-Bromo-6-fluoroquinolin-2(1H)-one exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily a chemical phenomenon driven by secondary interactions. 8-Bromo-6-fluoroquinolin-2(1H)-one contains a lactam motif (cyclic amide) that can tautomerize into a 2-hydroxyquinoline form. The hydrogen-bond donating (NH/OH) and accepting (C=O/N) sites interact strongly with ionized residual silanol groups (Si-O⁻) on the silica stationary phase. The electron-withdrawing halogens (bromine and fluorine) further polarize the molecule, exacerbating these dipole-dipole interactions. To confirm this is a chemical issue rather than a physical plumbing issue (like a column void), inject a neutral, non-polar marker like toluene; if the neutral marker is symmetrical but your analyte tails, the issue is chemical [1].

Q2: How do I select the right mobile phase pH to mitigate this? A2: Controlling the ionization state of both the analyte and the stationary phase is critical. Standard silica silanols become ionized (Si-O⁻) at a pH above 3.0, acting as weak cation exchangers that grip polar functional groups [2]. For 8-Bromo-6-fluoroquinolin-2(1H)-one, operating at a low pH (e.g., pH 2.5–3.0) ensures that the residual silanols are fully protonated (Si-OH), effectively neutralizing their ionic charge and drastically reducing secondary retention [3, 5]. I recommend using acidic modifiers like 0.1% trifluoroacetic acid (TFA) or phosphoric acid, depending on your detector compatibility.

Q3: Does buffer concentration matter if the pH is already low? A3: Yes. Even at a low pH, steric hindrance prevents 100% protonation of all silanols. Increasing the buffer concentration (e.g., from 10 mM to 25–50 mM) increases the ionic strength of the mobile phase. The buffer cations (e.g., potassium or ammonium) compete with the analyte for any remaining active silanol sites, effectively "masking" them [4, 5]. However, if you are using LC-MS, keep the volatile buffer concentration below 10 mM to prevent ion suppression [5].

Q4: What stationary phase chemistries are best suited for halogenated quinolinones? A4: Avoid older "Type A" silica columns. You must use high-purity "Type B" silica columns that are heavily end-capped or base-deactivated [5, 6]. End-capping involves reacting the residual silanols with a small silane (like trimethylchlorosilane) to physically block analyte access. Alternatively, polar-embedded columns (which incorporate an amide or ether linkage in the alkyl chain) create a localized hydration layer that shields the silica surface, providing excellent peak symmetry for lactam-containing compounds.

Experimental Protocols: Optimized Method Development

This step-by-step methodology acts as a self-validating system, ensuring that both physical and chemical variables are tightly controlled before data acquisition.

Step 1: System Verification (Physical Check)

  • Purge the HPLC system with 50:50 Water:Acetonitrile to remove trapped air.

  • Inject 1 µL of a neutral marker (e.g., Toluene, 0.1 mg/mL).

  • Validation Check: Calculate the Asymmetry Factor ( As​ ). If As​>1.2 , replace the column frit, check for dead volume in PEEK tubing fittings, or replace the column entirely [1]. If As​≤1.2 , proceed to Step 2.

Step 2: Mobile Phase Preparation (Chemical Control)

  • Aqueous Phase (A): Prepare 25 mM Potassium Phosphate buffer. Adjust to pH 2.5 using orthophosphoric acid [4]. Filter through a 0.22 µm nylon membrane.

  • Organic Phase (B): Use HPLC-grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) [6].

  • Equilibrate the column with 60% A / 40% B at 1.0 mL/min for a minimum of 20 column volumes.

Step 4: Sample Preparation & Injection

  • Dissolve 8-Bromo-6-fluoroquinolin-2(1H)-one directly in the mobile phase (60:40 Buffer:ACN) to prevent solvent mismatch, which can cause peak fronting or tailing. Target concentration: 0.1 mg/mL.

  • Inject 5 µL of the sample. Monitor at the appropriate UV wavelength (e.g., 254 nm).

  • Measure the Asymmetry Factor ( As​ ). Target: 0.9≤As​≤1.2 .

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the causal relationship between buffer conditions, column chemistry, and the resulting peak asymmetry ( As​ ) for 8-Bromo-6-fluoroquinolin-2(1H)-one.

Column TypeMobile Phase BufferpHAnalyte As​ Toluene As​ Diagnostic Conclusion
Standard C18 (Non-endcapped)Water (No Buffer)6.52.8 (Severe)1.1Strong silanol interaction.
Standard C18 (Non-endcapped)10 mM Phosphate2.51.7 (Moderate)1.1Silanols protonated, but steric access remains.
End-capped C1810 mM Phosphate6.51.5 (Slight)1.0End-capping helps, but ionized silanols still interact.
End-capped C1825 mM Phosphate2.51.05 (Ideal)1.0Optimized system: Silanols masked and protonated.
End-capped C18 (Voided)25 mM Phosphate2.52.1 (Severe)2.2Physical issue (column bed collapsed).

References

  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. GMP Insiders.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Resolving peak tailing in HPLC analysis of hydantoin compounds. Benchchem.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.
  • Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals.

Technical Support Center: Optimizing Palladium Catalyst Loading for 8-Bromo-6-fluoroquinolin-2(1H)-one Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the palladium-catalyzed cross-coupling of 8-Bromo-6-fluoroquinolin-2(1H)-one . Reducing palladium loading while maintaining high yields requires a deep understanding of catalyst kinetics, substrate coordination, and rigorous experimental validation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 8-Bromo-6-fluoroquinolin-2(1H)-one exhibit lower reactivity and require higher palladium loading (typically >5 mol%) compared to simple aryl bromides? A1: The core challenge lies in the structural and electronic nature of the quinolin-2(1H)-one scaffold. This molecule undergoes lactam-lactim tautomerization, existing in equilibrium with its 2-hydroxyquinoline form. Because the bromine is located at the 8-position, it is sterically hindered and in close proximity to the nitrogen atom[1]. Following the initial oxidative addition of the Pd(0) catalyst into the C8–Br bond, the adjacent nitrogen and oxygen atoms can act as strong bidentate or monodentate ligands. This off-cycle coordination forms highly stable, inactive palladacycles, effectively poisoning the catalyst and necessitating higher initial Pd loadings to maintain a functioning catalytic cycle[2]. Causality & Solution: To outcompete substrate coordination, you must use sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos). The extreme bulkiness of these ligands prevents the formation of multi-ligated inactive Pd(II) complexes, accelerating reductive elimination and allowing you to optimize catalyst loading down to 0.5–1.0 mol%[3].

Q2: During optimization to lower the catalyst loading, I observe rapid formation of a black precipitate, and the reaction stalls at 40% conversion. How do I fix this? A2: The black precipitate is "palladium black," which indicates severe catalyst aggregation and deactivation[2]. This phenomenon occurs when the rate of transmetalation is significantly slower than the rate of oxidative addition. The highly reactive Pd(0) species is left "naked" in solution without a coupling partner, leading to irreversible aggregation. Causality & Solution: In Suzuki-Miyaura couplings, transmetalation is highly dependent on the activation of the boronic acid by a base[4]. If the base is insoluble in your solvent system, transmetalation stalls. Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H 2​ O in a 4:1 ratio) to ensure complete dissolution of inorganic bases like K 3​ PO 4​ . Self-Validating Check: Monitor the reaction visually at the 15-minute mark. If the solution remains a clear, homogeneous yellow/orange without black particulates, the transmetalation kinetics are successfully matching the oxidative addition rate, confirming a stable catalytic cycle[5].

Q3: How do I minimize deboronation of the boronic acid partner when using low Pd loading? A3: Protodeboronation is a competitive side reaction exacerbated by high temperatures, strong aqueous bases, and slow coupling cycles[6]. When you reduce the Pd loading, the overall turnover time extends, giving the boronic acid more time to degrade in the basic medium. Causality & Solution: To suppress this, you must optimize the transmetalation kinetics so the boronic acid is consumed by the Pd cycle faster than it hydrolyzes. Use a milder base (e.g., K 3​ PO 4​ instead of NaOH) and employ slow, continuous addition of the boronic acid via a syringe pump. This keeps the steady-state concentration of the boronic acid low, minimizing its exposure to the bulk basic environment[6].

Section 2: Quantitative Data & Catalyst Optimization Matrix

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 8-Bromo-6-fluoroquinolin-2(1H)-one, demonstrating how ligand and solvent choices dictate the minimum viable catalyst loading.

Pd SourceLigandBaseSolvent SystemCatalyst LoadingYieldMechanistic Observation
Pd(OAc) 2​ PPh 3​ Na 2​ CO 3​ DMF5.0 mol%45%Pd black observed; high protodeboronation[6].
PdCl 2​ (dppf)NoneK 2​ CO 3​ Dioxane/H 2​ O5.0 mol%65%Moderate yield; substrate coordination limits turnover[4].
Pd 2​ (dba) 3​ XPhosK 3​ PO 4​ Dioxane/H 2​ O2.0 mol%88%Clean profile; steric bulk prevents off-cycle palladacycles[3].
Pd 2​ (dba) 3​ XPhos K 3​ PO 4​ Dioxane/H 2​ O 0.5 mol% 85% Optimized low-loading; requires strict anaerobic prep[5].

Section 3: Standard Operating Protocols (SOP)

Optimized Low-Loading Suzuki-Miyaura Workflow Objective: Achieve >85% yield utilizing ≤ 1.0 mol% Pd loading.

Step 1: Reagent Preparation & Rigorous Degassing

  • Combine 8-Bromo-6-fluoroquinolin-2(1H)-one (1.0 equiv) and the arylboronic acid (1.2 equiv) in a specialized Schlenk flask.

  • Add anhydrous 1,4-Dioxane. Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Self-Validation: The complete absence of bubbling upon the final thawing phase confirms total oxygen removal, which is critical to preventing the oxidation of the low-concentration Pd(0) species[2].

Step 2: Catalyst & Ligand Pre-activation

  • In a separate vial inside an argon-filled glovebox, mix Pd 2​ (dba) 3​ (0.5 mol% = 1.0 mol% active Pd) and XPhos (2.0 mol%).

  • Dissolve in 1 mL of degassed Dioxane and stir at room temperature for 15 minutes. Causality: Pre-forming the active L-Pd(0) complex ensures that the bulky ligand is fully coordinated before introduction to the substrate. This prevents the quinolinone substrate from trapping "naked" Pd during the initial heating phase. Self-Validation: A color shift to a deep, homogeneous red/orange confirms successful formation of the active catalytic species.

Step 3: Base Addition & Coupling

  • Add a degassed aqueous solution of K 3​ PO 4​ (2.0 equiv) to the main Schlenk flask.

  • Transfer the pre-activated catalyst solution to the main flask via a gas-tight syringe.

  • Heat the reaction mixture to 80 °C. Self-Validation: Monitor the reaction at 1 hour. If the conversion is <50% and the solution has turned black, abort the reaction. This indicates that the transmetalation step has failed (likely due to insufficient base dissolution or oxygen ingress), leading to catalyst poisoning[2].

Step 4: Quench and Workup

  • Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts and residual palladium particulates.

Section 4: Diagnostic Workflow Diagram

The following logic tree maps the troubleshooting pathways when encountering low yields or catalyst deactivation during this specific coupling reaction.

Workflow A Low Yield / Incomplete Conversion in 8-Bromoquinolinone Coupling B Observe Reaction Mixture Is Pd Black Present? A->B C Yes: Catalyst Aggregation (Slow Transmetalation) B->C Precipitate D No: Catalyst Poisoning (Substrate Coordination) B->D Clear Solution E Action: Optimize Base/Solvent (Use K3PO4 in Dioxane/H2O) C->E F Action: Increase Ligand Bulk (Use XPhos or SPhos) D->F G Self-Validation: Clear yellow/orange solution at 15 mins E->G F->G

Diagnostic workflow for troubleshooting palladium catalyst deactivation in quinolinone couplings.

References[6] Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Verification Link[1] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. Verification Link[3] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.Verification Link[4] Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. NIH PMC. Verification Link[5] Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. ACS Publications. Verification Link[2] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem. Verification Link

Sources

Validation & Comparative

High-Resolution NMR Characterization of 8-Bromo-6-fluoroquinolin-2(1H)-one: A Comparative Guide to Empirical vs. In-Silico Spectral Analysis

Author: BenchChem Technical Support Team. Date: April 2026

The 8-Bromo-6-fluoroquinolin-2(1H)-one scaffold (CAS: 1343369-88-9) is a highly privileged building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and novel antibacterial agents. However, characterizing this molecule presents a unique analytical challenge. The presence of both a highly electronegative fluorine atom at C-6 and a heavy, polarizable bromine atom at C-8 creates a complex electronic environment. This results in intricate heteronuclear spin-spin couplings ( 19 F- 1 H and 19 F- 13 C) that can confound routine spectral analysis.

This guide objectively compares the performance of Routine NMR (400 MHz) , High-Field NMR (600 MHz) , and In-Silico DFT Predictions for resolving the structural nuances of this compound. By establishing a self-validating analytical framework, researchers can ensure absolute structural certainty during drug development workflows.

The Analytical Challenge: Field Strength and Causality

The choice of analytical parameters is not arbitrary; it is dictated by the quantum mechanical properties of the molecule.

  • Solvent Causality (Why DMSO- d6​ ?): Quinolin-2(1H)-ones exhibit strong intermolecular hydrogen bonding and π−π stacking, which often leads to poor solubility and broadened signals in non-polar solvents like CDCl 3​ . Utilizing DMSO- d6​ disrupts these supramolecular networks. Furthermore, DMSO strongly hydrogen-bonds with the N-H proton, locking its chemical exchange rate and allowing it to be observed as a distinct, broad singlet near 11.9 ppm [1].

  • Field Strength Causality (600 MHz vs. 400 MHz): In the 1 H NMR spectrum, the H-5 and H-7 protons are both coupled to the C-6 fluorine ( 3JHF​ ) and to each other ( 4JHH​ ). At 400 MHz, the chemical shift difference ( Δν ) between H-5 and H-7 is relatively small compared to their coupling constants ( J ). This low Δν/J ratio induces second-order "roofing" effects and signal overlap. Moving to a 600 MHz spectrometer increases the chemical shift dispersion in Hertz, pushing the spin system toward the first-order limit ( Δν/J>10 ). This allows for the precise, mathematical extraction of coupling constants without the need for complex spectral simulation.

  • The Pitfall of In-Silico Predictions: While Density Functional Theory (DFT) and empirical prediction software (e.g., MestReNova, ChemDraw) are excellent starting points, they frequently underestimate the "heavy atom effect" of the 8-bromo substituent. This leads to significant deviations in the predicted chemical shifts for the adjacent H-7 and N-H protons [2].

Comparative Data: Empirical vs. Predicted Spectra

The following tables summarize the quantitative data, comparing empirical high-field data against routine acquisition and in-silico predictions.

Table 1: 1 H NMR Assignments and Comparison (DMSO- d6​ )
PositionMultiplicityHigh-Field Empirical (600 MHz, δ ppm)Routine Empirical (400 MHz, δ ppm)In-Silico Predicted ( δ ppm)Extracted Coupling Constants (Hz)
N-H (1) br s11.9511.95 (broadened)11.40-
H-4 d7.957.958.02 3JHH​ = 9.6
H-7 dd7.857.85 (overlapping)7.68 3JHF​ = 8.1, 4JHH​ = 2.8
H-5 dd7.607.60 (overlapping)7.52 3JHF​ = 8.8, 4JHH​ = 2.8
H-3 d6.656.656.55 3JHH​ = 9.6

Observation: The in-silico model significantly deviates at H-7 ( Δδ = 0.17 ppm) and N-H ( Δδ = 0.55 ppm), proving that empirical high-field NMR is mandatory for absolute confirmation of the 8-bromo substitution pattern.

Table 2: 13 C NMR Assignments and 19 F- 13 C Couplings (150 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C-2 (C=O) 160.5s-
C-6 (C-F) 156.2d 1JCF​ = 242.0
C-4 139.1s-
C-8a 134.8s-
C-3 123.4s-
C-7 121.5d 2JCF​ = 25.5
C-4a 120.1d 3JCF​ = 9.0
C-5 112.8d 2JCF​ = 23.0
C-8 (C-Br) 108.2d 3JCF​ = 8.5

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. This protocol is designed to be self-validating; the successful extraction of the 1JCF​ coupling constant acts as an internal quality control metric for magnetic shimming and resolution.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 8-Bromo-6-fluoroquinolin-2(1H)-one (Purity 98%).

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds and sonicate for 2 minutes to ensure complete dissolution, preventing line-broadening from micro-particulates.

  • Transfer the solution to a high-quality 5 mm Wilmad precision NMR tube.

Step 2: High-Field Acquisition Parameters (600 MHz Spectrometer)

  • 1 H NMR: Probe temperature set to 298 K. Use a standard 30° pulse program (zg30). Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s; Spectral width (SWH) = 12,000 Hz.

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Number of scans (ns) = 1024 to ensure a high signal-to-noise ratio for the quaternary carbons (C-2, C-4a, C-8a). Relaxation delay (d1) = 2.0 s.

  • 19 F NMR: Acquire at 564 MHz using a standard single-pulse sequence (zg). Number of scans (ns) = 16.

Step 3: Data Processing and Deconvolution

  • Apply zero-filling to 64k data points to increase digital resolution.

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform baseline correction (polynomial fit) and reference the TMS peak to exactly 0.00 ppm.

  • Extract the multiplet structures using a first-order analysis algorithm to validate the J -couplings against the theoretical values mapped in Fig 2.

Logical Workflows and Coupling Pathways

Workflow A Sample Preparation (DMSO-d6, TMS) B High-Field Acquisition (600 MHz 1H, 150 MHz 13C) A->B C Data Processing (Zero-filling, Apodization) B->C D Spectral Deconvolution (Multiplet Analysis) C->D E Structural Validation (Experimental vs. Predicted) D->E

Fig 1. Self-validating workflow for high-field NMR acquisition and structural verification.

CouplingLogic F 19F Nucleus Position 6 C1 1J_CF 242.0 Hz (C-6) F->C1 Direct C2 2J_CF ~24 Hz (C-5, C-7) F->C2 2-Bond C3 3J_CF ~9 Hz (C-4a, C-8) F->C3 3-Bond H1 3J_HF (ortho) 8-9 Hz (H-5, H-7) F->H1 3-Bond (Proton)

Fig 2. Heteronuclear spin-spin coupling logic pathways for the 6-fluoro substituent.

Conclusion

For complex halogenated heterocycles like 8-Bromo-6-fluoroquinolin-2(1H)-one, relying solely on routine 400 MHz NMR or in-silico predictions introduces unacceptable structural ambiguity. The heavy atom effect of the bromine and the extensive heteronuclear coupling network of the fluorine necessitate the use of High-Field (600 MHz+) NMR in a strongly hydrogen-bonding solvent like DMSO- d6​ . By following the self-validating protocols outlined in this guide, researchers can achieve absolute certainty in their structural assignments, thereby de-risking downstream biological assays and synthetic scale-ups [3].

References

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at:[Link]

  • Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. PubMed Central (PMC). Available at:[Link]

A Comparative Guide to the FT-IR Absorption Bands of Substituted Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For researchers and scientists in the field of medicinal chemistry and drug development, the quinolin-2(1H)-one scaffold is a familiar and vital heterocyclic motif. Its derivatives are known for a wide range of biological activities, making their precise structural characterization paramount.[1][2] Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the functional group framework of these molecules.

This guide provides a comprehensive comparison of the FT-IR absorption bands for various substituted quinolin-2(1H)-ones. Moving beyond a simple catalog of peaks, we will explore the underlying electronic and structural factors that dictate the vibrational frequencies of key functional groups. This analysis is designed to equip researchers with the expertise to interpret their own spectra with confidence and to understand the causal relationships between molecular structure and vibrational behavior.

The Vibrational Signature of the Quinolin-2(1H)-one Core

The parent quinolin-2(1H)-one molecule contains several key functional groups that give rise to a characteristic FT-IR spectrum: the lactam (cyclic amide) group, the aromatic carbocyclic ring, and the heterocyclic ring. The lactam moiety is particularly informative, featuring a proton on the nitrogen atom (N-H) and a carbonyl group (C=O).

The presence of the N-H group gives rise to a stretching vibration, typically observed as a broad band in the range of 3300-3000 cm⁻¹ . The C=O stretching vibration of the lactam is one of the most intense and diagnostic peaks in the spectrum, generally appearing in the 1670-1650 cm⁻¹ region.[3][4] Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹ (e.g., ~3043 cm⁻¹), while the C=C stretching vibrations of the aromatic rings produce a series of bands in the 1625-1430 cm⁻¹ region.[3][5]

cluster_legend Key Vibrational Modes cluster_molecule Quinolin-2(1H)-one Structure key1 N-H Stretch (~3100 cm⁻¹) mol key2 C=O Stretch (~1660 cm⁻¹) key3 Aromatic C=C Stretch (~1590 cm⁻¹)

Caption: Core structure of quinolin-2(1H)-one with key functional groups.

The Influence of Substituents on Vibrational Frequencies

The true diagnostic power of FT-IR emerges when comparing substituted derivatives. The position and electronic nature (electron-donating vs. electron-withdrawing) of a substituent can cause predictable shifts in the absorption frequencies of the core structure.

N-Substitution:

Replacing the hydrogen on the N1 atom with an alkyl or aryl group provides the most unambiguous spectral change: the complete disappearance of the N-H stretching band. This is often accompanied by a slight shift in the C=O lactam frequency due to the change in the electronic environment. For instance, in 1-methylquinolin-2(1H)-one, the characteristic N-H band is absent, and the C=O stretch is observed around 1649 cm⁻¹ .[6]

C4-Hydroxy Substitution and Tautomerism:

The case of 4-hydroxyquinolin-2(1H)-one is particularly instructive as it can exist in tautomeric forms. The FT-IR spectrum is crucial for identifying the predominant form in the solid state. Experimental data for 4-hydroxyquinolin-2(1H)-one show a strong lactam C=O band around 1670 cm⁻¹ and a broad O-H stretching band around 3618 cm⁻¹ , confirming the dominance of the 4-hydroxy-2-oxo tautomer.[3][4] This distinguishes it from the alternative 2,4-dione tautomer.

Substitution on the Aromatic Ring:

Substituents on the benzenoid portion of the quinolinone ring primarily influence the aromatic C=C and C-H vibrations.

  • Electron-Donating Groups (e.g., -CH₃): A methyl group, as in 4-hydroxy-6-methylquinolin-2(1H)-one, results in characteristic C-H stretching and bending vibrations for the methyl group itself (e.g., ~2965 cm⁻¹ and ~1379 cm⁻¹).[1][3] The effect on the lactam C=O is often minimal, with the band appearing at 1668 cm⁻¹ , very close to the unsubstituted parent.[3]

  • Electron-Withdrawing Groups (e.g., -NO₂): A nitro group introduces very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear near 1527 cm⁻¹ and 1354 cm⁻¹ , respectively.[7] These groups can also influence the lactam C=O frequency through resonance and inductive effects.

cluster_ewg Electron-Withdrawing Group (EWG) cluster_core cluster_edg Electron-Donating Group (EDG) EWG EWG (-NO₂) on Ring Effect1 Decreases electron density on C=O bond EWG->Effect1 Result1 Slight increase in C=O stretch frequency (>1660 cm⁻¹) Effect1->Result1 Core C=O Lactam Result1->Core Strengthens bond EDG EDG (-CH₃) on Ring Effect2 Increases electron density on C=O bond EDG->Effect2 Result2 Slight decrease in C=O stretch frequency (<1660 cm⁻¹) Effect2->Result2 Result2->Core Weakens bond

Caption: Effect of substituents on the lactam C=O vibrational frequency.

Comparative Data Summary

The following table summarizes the characteristic FT-IR absorption bands for a selection of substituted quinolin-2(1H)-ones, providing a quick reference for spectral interpretation.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)Other Key Bands (cm⁻¹)Reference(s)
Quinolin-2(1H)-one ~3100-3000 (broad)~1657~1590, 1508C-H aromatic stretch (~3050)[4][8]
4-Hydroxyquinolin-2(1H)-one ~30431670 (lactam), 16501593O-H stretch (3618)[3]
4-Hydroxy-6-methylquinolin-2(1H)-one ~30441668 (lactam), 16521592O-H (3618), CH₃ (2965, 1379)[1][3]
1-Methyl-3-(purinyl)-quinolin-2(1H)-one Absent16491598, 1578C-N stretch (~1322)[6]
N-Amino-4,7-dimethyl-6-nitroquinoline-2-one ~3325-3142 (NH/NH₂)~1631~1550NO₂ asym/sym (1527, 1354)[7][9]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the collection of reliable and reproducible data, adherence to a standardized protocol is essential. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Methodology: Solid Sample Analysis via ATR-FTIR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically with a diamond or ZnSe crystal) is clean.[1] Use a solvent-moistened swab (e.g., isopropanol or ethanol) to gently clean the crystal surface and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

    • The background scan should typically consist of 16-32 co-added scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the finely powdered quinolin-2(1H)-one derivative onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan. The data is typically collected in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹ .[10][11]

  • Data Processing and Cleaning:

    • After acquisition, the software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and press arm thoroughly with a suitable solvent to prevent cross-contamination before analyzing the next sample.

Sources

Platform Comparison Guide: Mass Spectrometric Elucidation of Halogenated Quinolinones

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, accurately mapping their degradation and fragmentation pathways is critical. 8-Bromo-6-fluoroquinolin-2(1H)-one presents a unique analytical challenge: it contains a rigid lactam core, a highly labile carbon-bromine (C-Br) bond, and a highly stable carbon-fluorine (C-F) bond.

This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—LC-QTOF (High-Resolution) , LC-QqQ (Triple Quadrupole) , and GC-EI-MS —in elucidating the fragmentation pathway of this molecule. Furthermore, it provides a self-validating experimental protocol grounded in the physical chemistry of gas-phase ion dissociation.

Mechanistic Causality: The Physics of Fragmentation

To evaluate instrument performance, we must first understand the causality behind the molecule's fragmentation. The dissociation of 8-Bromo-6-fluoroquinolin-2(1H)-one in a collision cell is not random; it is strictly governed by bond dissociation energies (BDE) and ring strain relief [1][2].

  • Isotopic Tracing (The Built-in Validator): Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. The intact precursor ion [M+H]+ will present as a distinct doublet at m/z 241.96 and 243.96. Any fragment retaining this 1:1 doublet has definitively retained the bromine atom. Once the doublet collapses into a singlet, bromine loss has occurred.

  • Lactam Cleavage: The quinolin-2(1H)-one core typically undergoes a neutral loss of carbon monoxide (CO, -28 Da) [2]. This is driven by the thermodynamic stability of the resulting ring-contracted, indole-like cation.

  • Halogen Hierarchy: The C-Br bond is relatively weak ( ≈280 kJ/mol ) and undergoes homolytic cleavage (loss of Br•) or heterolytic cleavage (loss of HBr) at low collision energies. Conversely, the C-F bond is exceptionally strong ( ≈485 kJ/mol ) and requires significantly higher collision energies to induce the neutral loss of HF (-20 Da) [1][3].

Platform Performance Comparison

When selecting an analytical platform to map this pathway or quantify the compound in biological matrices, researchers must weigh mass accuracy against sensitivity.

Analytical PlatformMass Resolution / AccuracyIsotopic FidelityStructural ElucidationPrimary Use Case for 8-Bromo-6-fluoroquinolin-2(1H)-one
LC-ESI-QTOF (e.g., Agilent 6546, Waters Xevo)High (>40,000 FWHM / <2 ppm)Excellent; easily resolves the 1.998 Da Br isotope gap.Superior. Exact mass allows differentiation of isobaric losses (e.g., CO vs. C2​H4​ ).Metabolite ID & Pathway Mapping. Best for identifying unknown degradation products.
LC-ESI-QqQ (e.g., Thermo TSQ Altis)Nominal (Unit resolution)Good; detects nominal m/z 242/244.Limited. Cannot distinguish isobaric fragments without standards.High-Throughput PK/PD. Best for targeted MRM quantification using the m/z 242 162 transition.
GC-EI-MS (e.g., Shimadzu QP2020)Nominal (Unit resolution)Good; detects M+∙ radical cation at m/z 241/243.Moderate. Hard ionization (70 eV) shatters the molecule, providing rich but complex spectra.Impurity Profiling. Requires derivatization of the lactam N-H to prevent column tailing.

Verdict: For elucidating the fragmentation pathway, LC-ESI-QTOF is the undisputed superior product. Its high-resolution accurate mass (HRAM) capabilities are mandatory for confirming the exact elemental composition of the terminal fragments.

Pathway Visualization

The following diagram illustrates the validated fragmentation cascade of 8-Bromo-6-fluoroquinolin-2(1H)-one in positive electrospray ionization (ESI+) mode.

G M Precursor Ion[M+H]+ m/z 241.961 / 243.959 (8-Bromo-6-fluoroquinolin-2(1H)-one) M_CO Intermediate 1 [M+H - CO]+ m/z 213.966 / 215.964 (Retains Br & F) M->M_CO -CO (-27.99 Da) Lactam Cleavage M_Br Intermediate 2 [M+H - HBr]+ m/z 162.035 (Retains F, Loses Br) M->M_Br -HBr (-79.92 Da) Low CE Cleavage M_CO_Br Fragment [M+H - CO - Br•]+ m/z 135.048 (Singlet Peak, Radical Cation) M_CO->M_CO_Br -Br• (-78.91 Da) Homolytic Cleavage M_Br->M_CO_Br -CO (-27.99 Da) Ring Contraction M_CO_Br_HF Terminal Fragment m/z 115.042 (Complete Dehalogenation) M_CO_Br->M_CO_Br_HF -HF (-20.00 Da) High CE (>35 eV)

Mass spectrometry fragmentation pathway of 8-Bromo-6-fluoroquinolin-2(1H)-one.

Self-Validating Experimental Protocol (LC-QTOF)

To ensure scientific integrity, the following LC-QTOF methodology is designed as a self-validating system . By utilizing collision energy (CE) ramping and isotopic filtering, the protocol inherently verifies its own outputs.

Step 1: Sample Preparation & Matrix Subtraction
  • Prepare a 1 µg/mL solution of 8-Bromo-6-fluoroquinolin-2(1H)-one in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Prepare an exact matched matrix blank (50:50 MeOH:H2O + 0.1% FA).

  • Causality: Analyzing the blank immediately prior to the sample allows the software to perform background subtraction, eliminating isobaric chemical noise that could be misidentified as low-mass fragments.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: While direct infusion is faster, LC separation concentrates the analyte into a tight band, maximizing the signal-to-noise ratio for the MS1 isotopic verification step.

Step 3: MS1 Isotopic Verification (The Validation Loop)
  • Acquire MS1 data in positive mode (ESI+).

  • Validation Check: Locate the precursor mass. You must observe a doublet at m/z 241.961 and 243.959 with a relative abundance ratio of approximately 50.5% to 49.5%. If this ratio is skewed, the detector is saturated, or an co-eluting interference is present. Do not proceed to MS/MS until this is resolved.

Step 4: Collision Energy (CE) Ramping
  • Isolate the m/z 241.961 precursor using a narrow quadrupole isolation window (~1.3 Da) to exclude the 81Br isotope for cleaner downstream spectra.

  • Perform targeted MS/MS scans at three distinct collision energies: 15 eV, 25 eV, and 40 eV .

  • Causality:

    • At 15 eV , you will observe the initial loss of CO (m/z 213.966) and HBr (m/z 162.035). The low energy is sufficient to break the lactam ring and the weak C-Br bond.

    • At 25 eV , the intermediate fragments undergo secondary homolytic cleavage, expelling the bromine radical to form m/z 135.048 [3].

    • At 40 eV , the elevated energy overcomes the high activation barrier of the C-F bond, forcing the expulsion of neutral HF to yield the terminal m/z 115.042 fragment [1].

References

  • National Institutes of Health (NIH) / PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC Open Access. Available at:[Link]

  • LibreTexts Chemistry. 6.11: Fragmentation Pathways. Chemistry LibreTexts. Available at:[Link]

Navigating Halogen Substitution in Quinolin-2(1H)-one Derivatives: Fluorine vs. Bromine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical decision of selecting the optimal halogen substituent during lead optimization. The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore, serving as the backbone for numerous therapeutics, including antipsychotics, kinase inhibitors, and anticancer agents.

When optimizing this scaffold, the choice between fluorine and bromine is not merely a tweak in lipophilicity; it fundamentally dictates the molecule's metabolic fate, 3D conformation, and target binding kinetics. This guide objectively compares the physicochemical and pharmacological effects of fluorine versus bromine substitution on the quinolin-2(1H)-one core and provides validated experimental methodologies for their synthesis.

Mechanistic & Physicochemical Comparison

The Fluorine Advantage: Metabolic Shielding and Inductive Effects

Fluorine’s extreme electronegativity and small van der Waals radius (1.47 Å) make it an exceptional bioisostere for hydrogen. Substituting a C-H bond with a C-F bond in the quinolinone core significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, fluorine exerts a strong inductive electron-withdrawing effect, which can modulate the pKa of adjacent functional groups, thereby improving membrane permeability. Fluorinated quinolones, such as 4-phenyl-2-quinolone (4-PQ) derivatives, are frequently deployed to enhance metabolic stability and membrane permeability in anticancer drug design[1].

The Bromine Advantage: Halogen Bonding and Hydrophobic Anchoring

Bromine is significantly larger (radius 1.85 Å) and highly polarizable. Unlike fluorine, bromine features a pronounced "σ-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom[2]. This unique feature allows bromine to act as a Lewis acid, participating in highly directional halogen bonding with Lewis bases (e.g., backbone carbonyls in protein binding pockets).

Research on C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives demonstrates that bromine substitution drives the formation of homochiral layered polymers through intermolecular halogen–π association (C–Br···π)[3]. This interaction is absent or significantly weaker in fluorinated analogs due to fluorine's lack of a polarizable σ-hole and its tendency to act purely via electronegativity[3],[2]. Furthermore, studies on related nitrogen heterocycles indicate that binding affinity to Human Serum Albumin (HSA) increases with the halogen atomic number, driven by the enhanced hydrophobic and dispersion forces provided by bromine[4].

Quantitative Data Summary
PropertyFluorine (F)Bromine (Br)Impact on Quinolin-2(1H)-one Scaffold
Van der Waals Radius 1.47 Å1.85 ÅF mimics Hydrogen (1.20 Å); Br introduces significant steric bulk.
Electronegativity (Pauling) 3.982.96F strongly depletes electron density from the quinolinone ring.
Polarizability (αD) 0.557 ų3.05 ųBr is highly polarizable, enabling strong dispersion interactions[2].
Halogen Bonding (σ-hole) NegligibleStrongBr acts as a powerful Lewis acid in protein binding pockets[3].
Metabolic Stability ExcellentModerateC-F bonds resist CYP450 oxidation; C-Br can be a metabolic liability or a leaving group for cross-coupling.

Logical Workflows for Halogen Selection

The decision to incorporate fluorine or bromine should be driven by the primary optimization objective of your drug discovery program.

DecisionTree Start Quinolin-2(1H)-one Optimization Goal Primary Objective? Start->Goal Metabolism Enhance Metabolic Stability Goal->Metabolism High Clearance Binding Maximize Target Affinity Goal->Binding Weak Potency Fluorine Fluorine (F) Substitution • Blocks CYP450 oxidation • Minimal steric impact • Lowers adjacent pKa Metabolism->Fluorine Bromine Bromine (Br) Substitution • Halogen bonding (σ-hole) • Fills hydrophobic pockets • Increases HSA binding Binding->Bromine

Decision matrix for selecting fluorine vs. bromine in quinolinone optimization.

Experimental Protocols: Synthesis and Validation

To synthesize these derivatives, scientists must choose between de novo cyclization using pre-halogenated building blocks (mandatory for fluorine due to the harsh conditions required for direct electrophilic fluorination) or late-stage functionalization (highly efficient for bromine).

Synthesis cluster_F Fluoro-Derivatives (De Novo) cluster_Br Bromo-Derivatives (Late-Stage) Aniline Fluoroaniline Knorr Knorr Cyclization (H2SO4, 100°C) Aniline->Knorr F_Quin Fluoro-Quinolinone Knorr->F_Quin Unsub Quinolin-2(1H)-one NBS NBS Bromination (DMF, RT) Unsub->NBS Br_Quin Bromo-Quinolinone NBS->Br_Quin

Synthetic workflows for introducing fluorine (de novo) versus bromine (late-stage).

Protocol 1: De Novo Synthesis of Fluoro-Quinolin-2(1H)-ones (Knorr Cyclization)

Direct electrophilic fluorination of the quinolinone ring is often unselective and low-yielding. Therefore, a de novo approach starting from commercially available fluoroanilines is the self-validating standard.

  • Condensation: React the selected fluoroaniline with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene using a Dean-Stark trap.

    • Causality: The acid catalyst activates the ketone carbonyl, facilitating nucleophilic attack by the weakly nucleophilic, electron-deficient fluoroaniline. The Dean-Stark trap removes water, driving the equilibrium toward the crotonate intermediate.

  • Thermal Cyclization: Add the isolated crotonate intermediate dropwise to concentrated H₂SO₄ or polyphosphoric acid (PPA) pre-heated to 100°C. Stir for 2 hours.

    • Causality: Strong Brønsted acids are required to promote the electrophilic aromatic substitution (Friedel-Crafts type cyclization) onto the highly electron-deficient fluorinated aromatic ring.

  • Self-Validation: Quench the reaction in ice water and filter the resulting precipitate. Confirm the regiochemistry via ¹⁹F-NMR and ¹H-NMR. The specific J-coupling constants between the fluorine atom and adjacent aromatic protons (e.g., ³J_HF ≈ 8-11 Hz, ⁴J_HF ≈ 5-7 Hz) uniquely validate the substitution pattern and rule out unwanted regioisomers.

Protocol 2: Late-Stage Regioselective Bromination of Quinolin-2(1H)-ones

Unlike fluorine, bromine can be efficiently and regioselectively installed onto an existing quinolin-2(1H)-one core via electrophilic aromatic substitution.

  • Reagent Preparation: Dissolve the unsubstituted quinolin-2(1H)-one substrate in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the rigid quinolinone substrate and stabilizes the polar bromonium ion transition state, significantly accelerating the reaction rate.

  • Halogenation: Cool the solution to 0°C. Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: NBS provides a controlled, low concentration of electrophilic bromine (Br⁺). Starting at 0°C prevents over-bromination (dibromination) and enhances regioselectivity. Bromination typically occurs at the electron-rich C-6 or C-3 positions, governed by the directing effects of the amide nitrogen and any existing substituents.

  • Self-Validation: Monitor the reaction via LC-MS. The presence of the characteristic 1:1 isotopic doublet (M / M+2) in the mass spectrum provides immediate, self-validating proof of mono-bromination. The exact position of the bromine atom must be subsequently confirmed by 2D-NMR (NOESY/HMBC).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 8-Bromo-6-fluoroquinolin-2(1H)-one: Personal Protective Equipment and Safe Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 8-Bromo-6-fluoroquinolin-2(1H)-one. As your partner in laboratory safety, our goal is to provide value beyond the product itself, building deep trust by equipping you with the knowledge to handle this compound with the utmost care. The following protocols are designed from a risk-assessment-first principle, ensuring that every step is part of a self-validating system of safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for 8-Bromo-6-fluoroquinolin-2(1H)-one is not always available, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds. The molecule is a halogenated quinolinone, a class of compounds often used in medicinal chemistry.[1][2] Its structure suggests several potential hazards that dictate our PPE and handling strategy.

  • Quinolinone Core: Quinoline derivatives can exhibit a range of biological activities and toxicities.[3]

  • Bromine and Fluorine Substituents: The presence of halogens, particularly bromine, increases the chemical reactivity and potential for biological interaction.[4] Compounds containing bromine can be corrosive, toxic, and cause severe skin burns and respiratory irritation.[4]

  • Physical Form: As a solid, the primary risk during handling is the generation of airborne dust, which can be inhaled or come into contact with the skin and eyes.[5]

Based on data from structurally similar chemicals like 2-Bromo-6-fluoroaniline and various bromo-substituted quinolines, we must assume 8-Bromo-6-fluoroquinolin-2(1H)-one presents the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Irritation/Corrosion: Expected to cause skin irritation and potentially severe burns upon prolonged contact.[4][6][8]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[6][8]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[7][8]

Therefore, all handling procedures must be designed to prevent contact and inhalation, treating the compound as hazardous.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are mandatory for all operations involving this compound.[9][10] PPE serves as the critical final barrier.

PPE Selection Summary
Protection TypeMinimum RequirementRecommended for Spills/High-Risk OpsRationale
Hand Protection Nitrile Gloves (double-gloved)Heavy-duty Nitrile or Fluoro-rubber (FKM) gloves[9][10]Prevents skin contact and absorption. Double-gloving provides protection against tears and allows for safe removal of the outer, contaminated glove. Nitrile is effective for incidental contact with halogenated solvents.
Eye & Face Protection Chemical Safety GogglesSafety Goggles and a full Face ShieldProtects against splashes and airborne particles.[11][12] A face shield provides an additional layer of protection for the entire face.[13]
Body Protection Flame-Resistant Laboratory CoatChemical-resistant apron over a lab coatMinimizes skin contact from spills. A chemical-resistant apron is crucial when handling larger quantities or during transfers where splashing is more likely.[13]
Respiratory Protection Not required if handled exclusively within a fume hoodN95/FFP2 Respirator (for cleaning spills outside hood)A fume hood provides adequate respiratory protection.[9] A respirator is for emergency situations where dust may become airborne outside of engineering controls.[11]
Foot Protection Closed-toe, chemical-resistant shoesN/AProtects feet from spills.
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

Caption: PPE selection workflow for handling 8-Bromo-6-fluoroquinolin-2(1H)-one.

Operational Plan: Step-by-Step Guidance

Adherence to a strict, pre-defined operational plan minimizes the risk of exposure.

A. Preparation and Weighing
  • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.

  • PPE Donning: Put on all required PPE (Standard or Enhanced Ensemble) before bringing the compound into the hood.

  • Tare Balance: Place a weighing paper or container on the analytical balance inside the fume hood and tare it.

  • Aliquot Compound: Carefully open the container. Using a clean spatula, transfer the desired amount of solid. Avoid creating dust by moving slowly and deliberately. Do not tap the spatula on the container opening.

  • Secure Container: Tightly close the main container immediately after weighing.[8]

  • Clean Up: Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

B. Dissolving and Transferring Solutions
  • Use Appropriate Glassware: Select a flask or beaker of an appropriate size to prevent splashing.

  • Add Solvent: Add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can cause splashing.

  • Dissolution: Use a magnetic stir bar for dissolution to avoid agitating the solution manually. If sonication is required, ensure the vessel is securely capped.

  • Transfer: When transferring the solution, pour slowly down a glass rod to guide the liquid and prevent splashing.

Disposal Plan: From Bench to Waste Stream

Proper disposal is a critical component of the safety lifecycle.[5] Halogenated organic compounds require specific disposal protocols.

  • Solid Waste: All contaminated solid materials, including weighing papers, gloves, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Halogenated Organic Solids."

  • Liquid Waste: Unused solutions or reaction mixtures containing 8-Bromo-6-fluoroquinolin-2(1H)-one should be collected in a dedicated, sealed, and labeled hazardous waste container for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[5]

  • Sharps: Contaminated needles or spatulas should be disposed of in a designated sharps container.

  • Decontamination: All glassware that has come into contact with the compound must be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. This rinse solvent must be collected and disposed of as halogenated liquid waste. After the initial rinse, the glassware can be washed normally.

Emergency Procedures: Spill and Exposure Management

A. Minor Spill (inside a fume hood)
  • Containment: Ensure the fume hood sash is kept low.[9] Cover the spill with an absorbent material like a spill pillow or vermiculite.

  • Neutralization (if applicable): For acidic or basic solutions, use an appropriate neutralizer.

  • Cleanup: Wearing your enhanced PPE ensemble, carefully collect the absorbent material using tongs or a scoop and place it in the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

B. Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][8] Rinse the mouth with water and seek immediate medical attention.[7]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 8-Bromo-6-fluoroquinolin-2(1H)-one, ensuring a safer research environment for everyone.

References

  • Time in Pasuruan, ID. Google Search. Accessed March 28, 2026.
  • 8-Bromo-6-fluoroquinoline - Safety D
  • 8-bromo-6-fluoroisoquinolin-1-ol — Chemical Substance Inform
  • SOP Title: Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara. Accessed March 28, 2026.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. Accessed March 28, 2026.
  • 2-Bromo-6-fluoroaniline - Safety Data Sheet. Acros Organics. July 02, 2009.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. December 06, 2006.
  • 4-Bromoisoindoline hydrochloride - Safety Data Sheet. Fisher Scientific. November 05, 2010.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. August 27, 2024.
  • 2-Bromoacetophenone - Safety Data Sheet. Thermo Fisher Scientific. September 17, 2025.
  • Safety Guidelines for Handling Chemicals. HPE Support. Accessed March 28, 2026.
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem. 2025.
  • Safety Data Sheet: Bromine. Carl ROTH. March 31, 2025.
  • Bromine - SAFETY DATA SHEET. MilliporeSigma. June 02, 2024.
  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). September 06, 2024.
  • Safety concerns with fluoroquinolones. PubMed. November 15, 2007.
  • An In-depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one. Benchchem. 2025.
  • 6-Bromoquinolin-2(1H)-one AldrichCPR. Sigma-Aldrich. Accessed March 28, 2026.
  • 6-bromo-8-chloroquinolin-2(1H)
  • Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. Benchchem. 2025.
  • 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one. EvitaChem. Accessed March 28, 2026.
  • 6-Bromoquinolin-2(1H)-one | C9H6BrNO | CID 12378943. PubChem. Accessed March 28, 2026.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.